molecular formula C27H30N6O4 B15541958 Atr-IN-30

Atr-IN-30

货号: B15541958
分子量: 502.6 g/mol
InChI 键: QFBPYCJMZOALRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Atr-IN-30 is a useful research compound. Its molecular formula is C27H30N6O4 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H30N6O4

分子量

502.6 g/mol

IUPAC 名称

tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C27H30N6O4/c1-27(2,3)37-26(36)33-15-13-32(14-16-33)25(35)19-11-9-18(10-12-19)21-17-29-23(28)22(31-21)24(34)30-20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3,(H2,28,29)(H,30,34)

InChI 键

QFBPYCJMZOALRX-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Atr-IN-30: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific investigational compound Atr-IN-30 is limited. This document provides a detailed overview of the established mechanism of action for potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which is the intended target of this compound. The quantitative data and experimental protocols are based on well-characterized ATR inhibitors and serve as a representative guide for research and development professionals.

Introduction to ATR and its Role in the DNA Damage Response

Ataxia Telangiectasia and Rad3-related (ATR) is a serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR), a sophisticated network of signaling pathways that safeguard genomic integrity.[1][2] ATR is primarily activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.[2][3] In many cancer cells, there is an increased reliance on the ATR signaling pathway for survival due to elevated replication stress and defects in other DDR pathways, making ATR an attractive therapeutic target.[1]

The primary function of ATR is to detect and respond to DNA damage and replication stress, leading to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. Upon activation, ATR phosphorylates a cascade of downstream targets, with the checkpoint kinase 1 (Chk1) being a key substrate. This signaling cascade is crucial for maintaining genomic stability and cell survival.

Mechanism of Action of ATR Inhibitors

This compound is classified as a selective ATR ligand, intended for the synthesis of ATR PROTACs (Proteolysis Targeting Chimeras). As a selective inhibitor, its mechanism of action is centered on the direct inhibition of the ATR kinase activity. By binding to the kinase domain of ATR, inhibitors like those in the "Atr-IN" series prevent the phosphorylation of its downstream targets, most notably Chk1. This disruption of the ATR-Chk1 signaling axis leads to:

  • Abrogation of Cell Cycle Checkpoints: Inhibition of ATR prevents the activation of G2/M and S-phase checkpoints, forcing cells with DNA damage to proceed through the cell cycle, leading to mitotic catastrophe and cell death.

  • Replication Fork Collapse: In cells experiencing replication stress, ATR inhibition leads to the collapse of stalled replication forks, resulting in the formation of DNA double-strand breaks.

  • Impaired DNA Repair: The function of ATR is also linked to the promotion of DNA repair through homologous recombination. Its inhibition impairs this repair pathway, further sensitizing cancer cells to DNA damaging agents.

This mechanism of inducing "synthetic lethality" is particularly effective in tumors with specific genetic backgrounds, such as those with mutations in ATM or p53, which have a heightened dependency on ATR for survival.

Quantitative Data Summary

The following tables summarize the in vitro potency and kinase selectivity for a representative potent and selective ATR inhibitor. This data serves as a benchmark for the expected profile of a compound like this compound.

Table 1: In Vitro Potency

TargetIC50 (nM)Assay Type
ATR Kinase5Biochemical Kinase Assay
p-Chk1 (Ser345)25Cellular Assay (HT29 cells)

Data presented is for the representative ATR inhibitor Atr-IN-22 as specific data for this compound is not publicly available.

Table 2: Kinase Selectivity Profile

KinaseIC50 (nM)Fold Selectivity vs. ATR
ATM>10,000>2000
DNA-PK>10,000>2000
mTOR>5,000>1000
PI3Kα>10,000>2000

Data presented is for the representative ATR inhibitor Atr-IN-22 as specific data for this compound is not publicly available.

Experimental Protocols

The characterization of a novel ATR inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical ATR Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on ATR kinase activity.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Biotinylated p53-derived peptide substrate

  • [γ-32P]ATP

  • Kinase reaction buffer (25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) at various concentrations

  • Streptavidin-coated plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the ATR/ATRIP complex, the peptide substrate, and the kinase reaction buffer.

  • Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-32P]ATP and incubate for 30 minutes at 30°C.

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to streptavidin-coated plates and incubate for 30 minutes to allow the biotinylated peptide to bind.

  • Wash the plates to remove unincorporated [γ-32P]ATP.

  • Measure the amount of incorporated 32P using a scintillation counter to determine the level of kinase activity.

  • Calculate the IC50 value for the inhibition of ATR kinase.

Cellular Assay for ATR Inhibition (p-Chk1 Inhibition)

Objective: To evaluate the cellular activity of the compound by measuring the inhibition of a key downstream target of ATR.

Materials:

  • Human cancer cell line (e.g., HT29)

  • Complete cell culture medium

  • Test compound (e.g., this compound) at various concentrations

  • DNA damaging agent (e.g., Hydroxyurea or UV-C)

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against phospho-Chk1 (Ser345)

  • HRP-conjugated secondary antibody

  • Western blot equipment and reagents

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the test compound or vehicle control for a specified time (e.g., 1-24 hours).

  • To induce ATR activity, treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) during the final hours of the inhibitor treatment.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescence substrate and image the bands.

  • Quantify the band intensity to determine the level of Chk1 phosphorylation and calculate the IC50 value for its inhibition.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of ATR Activation and Inhibition

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Signaling cluster_inhibitor Inhibition ssDNA ssDNA RPA RPA ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR partners with Chk1 Chk1 ATR->Chk1 phosphorylates TOPBP1 TOPBP1 TOPBP1->ATR activates p-Chk1 p-Chk1 Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Fork Stabilization Fork Stabilization p-Chk1->Fork Stabilization This compound This compound This compound->ATR inhibits Experimental_Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Start->Biochemical_Assay Cellular_Assay Cellular p-Chk1 Assay (Cellular Potency) Biochemical_Assay->Cellular_Assay Selectivity_Screen Kinase Selectivity Panel (Off-target effects) Cellular_Assay->Selectivity_Screen Cell_Viability Cell Viability/Proliferation Assays (Functional outcome) Cellular_Assay->Cell_Viability Data_Analysis Data Analysis and SAR Exploration Selectivity_Screen->Data_Analysis Cell_Viability->Data_Analysis End End Data_Analysis->End Logical_Relationship ATR_Inhibition ATR Inhibition (e.g., by this compound) No_pChk1 Decreased Chk1 Phosphorylation ATR_Inhibition->No_pChk1 Checkpoint_Failure Cell Cycle Checkpoint Abrogation No_pChk1->Checkpoint_Failure Fork_Collapse Replication Fork Collapse No_pChk1->Fork_Collapse DNA_Damage Accumulation of DNA Damage Checkpoint_Failure->DNA_Damage Fork_Collapse->DNA_Damage Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe Apoptosis Apoptosis / Cell Death Mitotic_Catastrophe->Apoptosis

References

In-Depth Technical Guide to the Discovery and Synthesis of Atr-IN-30 and the Resulting PROTAC ATR Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Atr-IN-30, a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This compound serves as a crucial building block in the creation of a potent and selective Proteolysis Targeting Chimera (PROTAC) ATR degrader, identified as PROTAC ATR degrader-2 (also referred to as compound 8i). This guide details the synthetic protocols, quantitative biological data, and the underlying signaling pathways, offering a technical resource for researchers in oncology and drug development. The development of this PROTAC degrader represents a significant advancement in targeting ATR, moving beyond kinase inhibition to induce complete protein degradation, thereby exploring kinase-independent functions of ATR in cancer cells.

Introduction: Targeting ATR in Oncology

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity.[1] In response to DNA single-strand breaks and replication stress, ATR activates downstream effectors, such as Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[1] Many cancer cells exhibit high levels of replication stress and are therefore highly dependent on the ATR signaling pathway for survival. This dependency makes ATR a compelling therapeutic target in oncology. While several small-molecule ATR inhibitors have been developed, the novel approach of targeted protein degradation using PROTACs offers a distinct and potentially more effective therapeutic strategy. This guide focuses on this compound, a key component in the synthesis of a novel ATR PROTAC degrader.

Discovery of this compound as a Selective ATR Ligand

This compound was identified as a selective ligand for ATR, designed to be incorporated into a PROTAC molecule. The discovery was part of a research initiative to develop a potent and selective ATR degrader.[2] This effort led to the creation of PROTAC ATR degrader-2, which utilizes this compound as the ATR-binding moiety.[2]

Synthesis of this compound and PROTAC ATR Degrader-2

The synthesis of the final PROTAC ATR degrader-2 is a multi-step process that involves the synthesis of the this compound ligand followed by its conjugation to a linker and an E3 ligase ligand.

Synthesis of this compound

The detailed synthesis of this compound, with the chemical name tert-butyl 4-(4-(6-amino-5-(phenylformamido)pyrazin-2-yl)benzoyl)piperazine-1-carboxylate, is a multi-step organic synthesis process. Below is a representative protocol based on analogous chemical syntheses.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Intermediate A (Pyrazine Core). The synthesis begins with the construction of the core pyrazine (B50134) ring structure. This typically involves condensation and amination reactions to build the substituted pyrazine.

  • Step 2: Coupling with the Benzoyl Moiety. The pyrazine core is then coupled with a substituted benzoic acid derivative containing the piperazine-1-carboxylate group. This is often achieved through standard amide bond formation reactions, such as using coupling reagents like HATU or EDC/HOBt.

  • Step 3: Phenylformamido Group Installation. The final step involves the installation of the phenylformamido group onto the pyrazine ring. This is typically achieved by reacting the amino group on the pyrazine with benzoyl chloride or another activated benzoic acid derivative.

  • Purification: The final product, this compound, is purified using column chromatography to achieve high purity. The structure is confirmed by NMR and mass spectrometry.

Synthesis of PROTAC ATR Degrader-2

PROTAC ATR degrader-2 is synthesized by coupling this compound with a linker and an E3 ligase ligand, in this case, a derivative of lenalidomide (B1683929) which binds to the Cereblon (CRBN) E3 ligase.

Experimental Protocol: Synthesis of PROTAC ATR Degrader-2

  • Step 1: Linker Attachment to E3 Ligase Ligand. A bifunctional linker, such as one containing a carboxylic acid and a protected amine, is first attached to the lenalidomide derivative.

  • Step 2: Deprotection of the Linker. The protecting group on the other end of the linker is removed to expose a reactive functional group.

  • Step 3: Coupling with this compound. The deprotected Boc group on this compound reveals a free amine on the piperazine (B1678402) ring. This amine is then coupled to the linker-E3 ligase ligand conjugate from the previous step, typically through an amide bond formation.

  • Purification: The final PROTAC molecule is purified by preparative HPLC to yield the highly pure PROTAC ATR degrader-2. The structure and purity are confirmed by NMR, mass spectrometry, and HPLC analysis.

Quantitative Data

The biological activity of PROTAC ATR degrader-2 was evaluated in various cancer cell lines. The key quantitative data is summarized in the table below.

CompoundCell LineDC50 (nM)[[“]]Assay Type
PROTAC ATR degrader-2MV-4-1122.9Cellular Degradation
PROTAC ATR degrader-2MOLM-1334.5Cellular Degradation

Signaling Pathways and Mechanism of Action

PROTAC ATR degrader-2 functions by inducing the degradation of the ATR protein. This mechanism is distinct from traditional ATR inhibitors which only block the kinase activity.

ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA Damage Response. Upon sensing single-stranded DNA, which forms at sites of DNA damage and stalled replication forks, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1. This leads to cell cycle arrest, promotion of DNA repair, and stabilization of replication forks.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA Single-Stranded DNA (ssDNA) DNA_Damage->ssDNA Apoptosis Apoptosis DNA_Damage->Apoptosis ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair

ATR Signaling Pathway in response to DNA damage.
Mechanism of Action of PROTAC ATR Degrader-2

PROTAC ATR degrader-2 is a bifunctional molecule that simultaneously binds to ATR via the this compound moiety and to an E3 ubiquitin ligase (Cereblon) via the lenalidomide-based ligand. This brings ATR into close proximity with the E3 ligase, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.

PROTAC_Mechanism_of_Action PROTAC PROTAC ATR Degrader-2 Ternary_Complex Ternary Complex (ATR-PROTAC-E3) PROTAC->Ternary_Complex ATR ATR Protein ATR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of ATR Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation ATR Degradation Proteasome->Degradation

Mechanism of action for PROTAC ATR Degrader-2.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay
  • Objective: To determine the effect of PROTAC ATR degrader-2 on the proliferation of cancer cells.

  • Method: A standard MTT or CellTiter-Glo assay is used.

  • Procedure:

    • Seed cancer cells (e.g., MV-4-11, MOLM-13) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of PROTAC ATR degrader-2 for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 values from the dose-response curves.

Western Blotting for ATR Degradation
  • Objective: To confirm the degradation of ATR protein following treatment with the PROTAC degrader.

  • Procedure:

    • Treat cells with various concentrations of PROTAC ATR degrader-2 for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against ATR and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the bands using an ECL detection system and quantify the band intensities to determine the extent of ATR degradation.

Experimental Workflow

The overall workflow for the discovery and characterization of the ATR degrader is depicted below.

Experimental_Workflow cluster_discovery Discovery and Synthesis cluster_evaluation Biological Evaluation Atr_IN_30_Synthesis Synthesis of this compound PROTAC_Synthesis Synthesis of PROTAC ATR Degrader-2 Atr_IN_30_Synthesis->PROTAC_Synthesis Cell_Viability Cell Viability Assays PROTAC_Synthesis->Cell_Viability Western_Blot Western Blot for Degradation Cell_Viability->Western_Blot Mechanism_Studies Mechanism of Action Studies Western_Blot->Mechanism_Studies

Experimental workflow for ATR degrader development.

Conclusion

This compound is a vital chemical entity that has enabled the development of a potent and selective ATR PROTAC degrader. The synthesis of this degrader, PROTAC ATR degrader-2, represents a significant step forward in the field of targeted protein degradation for cancer therapy. By inducing the degradation of ATR, this molecule offers a novel therapeutic strategy that may overcome the limitations of traditional kinase inhibitors. The detailed protocols and data presented in this guide provide a valuable resource for researchers working on the development of new cancer therapeutics targeting the DNA Damage Response pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of Atr-IN-30

Abstract

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator within the DNA Damage Response (DDR) network, safeguarding genomic integrity in response to replication stress and a variety of DNA lesions.[1][2] This role makes ATR a compelling target for therapeutic intervention in oncology, particularly in cancers with existing DNA repair defects.[3][4] this compound is a selective ATR ligand, primarily utilized as a chemical tool for the synthesis of advanced molecular entities such as Proteolysis Targeting Chimeras (PROTACs).[5] This document provides a comprehensive overview of the chemical properties of this compound, its mechanism of action as part of the broader ATR inhibition strategy, relevant quantitative data from related compounds, and detailed experimental protocols for the characterization of ATR-targeted molecules.

Core Chemical Properties of this compound

This compound is a specialized organic molecule designed for high-affinity and selective binding to the ATR kinase. Its primary application is in the development of ATR degraders.[5]

PropertyValueReference
Molecular Formula C₂₇H₃₀N₆O[5]
Molecular Weight 502.56 g/mol [5]
CAS Number 3010273-13-6[5]
Description A selective ATR ligand.[5]
Primary Use Synthesis of ATR PROTACs (e.g., PROTAC ATR degrader-2).[5]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[6]
Solubility While specific data for this compound is not published, small molecule kinase inhibitors typically exhibit low solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[7]

Mechanism of Action: The ATR Signaling Pathway

ATR is a serine/threonine-protein kinase that functions as a master regulator of the cellular response to DNA replication stress.[4][8] When replication forks stall or DNA damage, such as single-stranded breaks, occurs, a signaling cascade is initiated to arrest the cell cycle and facilitate DNA repair.[1][9]

The canonical activation pathway is as follows:

  • Damage Recognition : Stalled replication forks or DNA lesions expose regions of single-stranded DNA (ssDNA).[10]

  • RPA Coating : Replication Protein A (RPA) rapidly coats these exposed ssDNA regions.[11]

  • ATR-ATRIP Recruitment : The ATR kinase exists in a complex with its obligate partner, ATR Interacting Protein (ATRIP). This complex is recruited to the site of damage through a direct interaction between ATRIP and the RPA-coated ssDNA.[10]

  • Full Activation : The full activation of ATR's kinase function requires another protein, Topoisomerase Binding Protein 1 (TopBP1), which is independently recruited to the damage site.[11]

  • Downstream Signaling : Once active, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase Chk1.[1][10] Activated Chk1 then targets downstream effectors, such as Cdc25 phosphatases, leading to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[12]

Inhibitors of this pathway prevent the phosphorylation of Chk1 and other substrates, abrogating the cell cycle checkpoint. This forces cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[4]

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_response Downstream Response cluster_inhibitor Point of Intervention DNA_Damage DNA Damage & Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA generates ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits TopBP1 TopBP1 ATR_ATRIP->TopBP1 Active_ATR Active ATR Kinase ATR_ATRIP->Active_ATR activates TopBP1->Active_ATR activates Chk1 Chk1 Active_ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Fork_Stability Replication Fork Stability Chk1->Fork_Stability DNA_Repair DNA Repair Chk1->DNA_Repair Atr_IN_30 This compound (as part of PROTAC) Atr_IN_30->Active_ATR Binds & targets for degradation

Figure 1: The ATR signaling pathway in response to DNA damage.

Role of this compound in PROTAC Synthesis

This compound is not a direct therapeutic agent but a key component for creating more advanced tools. It serves as the "warhead" or ATR-binding ligand in a PROTAC. A PROTAC is a heterobifunctional molecule that consists of three parts:

  • A ligand that binds to a target protein (in this case, this compound for ATR).

  • A ligand that binds to an E3 ubiquitin ligase.

  • A linker connecting the two ligands.

By bringing the target protein (ATR) and an E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a distinct advantage over simple inhibition, as it leads to the physical elimination of the target protein.

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular Cellular Machinery Atr_IN_30 This compound (ATR Ligand) Linker Linker Atr_IN_30->Linker PROTAC ATR PROTAC E3_Ligand E3 Ligase Ligand Linker->E3_Ligand ATR ATR Protein Degradation Ubiquitination & Degradation ATR->Degradation forms ternary complex leading to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Degradation forms ternary complex leading to Proteasome Proteasome PROTAC->ATR binds PROTAC->E3_Ligase binds Degradation->Proteasome

Figure 2: Logical relationship of this compound in a PROTAC construct.

Quantitative Data for ATR Inhibitors

While specific IC₅₀ values for this compound are not publicly available due to its role as a synthesis component, the potency of related, well-characterized ATR kinase inhibitors provides a benchmark for the target.

CompoundTargetIC₅₀ (nM)Assay TypeReference
Atr-IN-29 ATR Kinase1Biochemical[6]
Atr-IN-22 ATR Kinase5Biochemical Kinase Assay[2]
Atr-IN-22 p-Chk1 (Ser345)25Cellular Assay (HT29 cells)[2]
Berzosertib (VE-822) ATR Kinase0.2Biochemical (Km ATP)[13][14]
Camonsertib (RP-3500) ATR Kinase0.2Biochemical (Km ATP)[13][14]
Elimusertib (BAY-1895344) ATR Kinase3.7Biochemical (Km ATP)[13][14]

Experimental Protocols

Characterizing a molecule targeting the ATR pathway, whether an inhibitor or a PROTAC synthesized from this compound, involves a multi-step process from biochemical validation to cellular activity assessment.

Protocol 1: Biochemical ATR Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the direct inhibitory effect of a compound on ATR kinase activity.

  • Objective : To quantify the phosphorylation of a p53-based substrate by the ATR/ATRIP complex.[13]

  • Materials :

    • Human recombinant ATR/ATRIP complex.[13]

    • GST-cMyc-p53 substrate.[13]

    • ATP.[13]

    • Assay Buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA).[13]

    • Test compound (e.g., an ATR inhibitor or PROTAC).

    • Stop Solution (containing EDTA).[13]

    • Detection Buffer with Europium (Eu³⁺) cryptate-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody.[13]

    • 384-well low-volume plates.

  • Procedure :

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.[13]

    • Add 2.5 µL of the ATR/ATRIP and substrate mix to each well.[13]

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentration of ATP should be at or near its Km value for ATR.[13]

    • Incubate the plate for 30-60 minutes at room temperature.[13]

    • Stop the reaction by adding 5 µL of the stop solution.[13]

    • Add 5 µL of the detection buffer containing the labeled antibodies.[13]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot the results against compound concentration to determine the IC₅₀ value.

Protocol 2: Cellular Assay - Western Blot for Phospho-Chk1 (Ser345)

This assay measures the inhibition of ATR kinase activity within a cellular context by assessing the phosphorylation status of its primary downstream target, Chk1.[15]

  • Objective : To determine the cellular potency of an ATR-targeting compound.

  • Materials :

    • Cancer cell line of interest (e.g., HT29, A549).[2][6]

    • Complete cell culture medium.

    • DNA damaging agent (e.g., Hydroxyurea or UV radiation).[13]

    • Test compound.

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[15]

    • BCA Protein Assay Kit.[15]

    • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-Actin or other loading control.[15]

    • HRP-conjugated secondary antibody.[15]

    • Chemiluminescent substrate.[16]

  • Procedure :

    • Cell Seeding : Seed cells in 6-well plates and allow them to adhere overnight.

    • Compound Treatment : Pre-incubate cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1-2 hours.[13]

    • Induce DNA Damage : Add a DNA damaging agent (e.g., 2 mM Hydroxyurea) and incubate for an additional 1-3 hours to activate the ATR pathway.[13]

    • Cell Lysis : Wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[13]

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[13]

    • Western Blot :

      • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.[15]

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]

      • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.[15]

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[15]

      • Detect the signal using a chemiluminescent substrate and an imaging system.[16]

    • Data Analysis : Quantify band intensity. Strip the membrane and re-probe for total Chk1 and a loading control to normalize the data and confirm equal protein loading.[13]

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Activity Assessment cluster_functional Functional Outcomes HTRF_Assay ATR Kinase Assay (HTRF) IC50_Biochem Determine Biochemical IC₅₀ HTRF_Assay->IC50_Biochem Cell_Culture Cell Culture & Treatment (with compound + DNA damage) IC50_Biochem->Cell_Culture Informs Dosing Western_Blot Western Blot for p-Chk1 Cell_Culture->Western_Blot IC50_Cellular Determine Cellular Potency Western_Blot->IC50_Cellular Viability_Assay Cell Viability / Proliferation Assay (MTS/MTT) IC50_Cellular->Viability_Assay Confirms Mechanism IC50_Viability Determine Antiproliferative IC₅₀ Viability_Assay->IC50_Viability

Figure 3: A typical experimental workflow for an ATR inhibitor.

References

Role of ATR in DNA damage response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of ATR in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity.[1][2] ATR is primarily activated by a broad spectrum of DNA damage and replication stress, particularly the presence of single-stranded DNA (ssDNA).[1][3][4] Upon activation, ATR orchestrates a multifaceted cellular response, including the initiation of cell cycle checkpoints, stabilization of replication forks, and promotion of DNA repair. Given that many cancer cells exhibit elevated replication stress and a dependency on the ATR pathway for survival, ATR has emerged as a significant therapeutic target in oncology. This guide provides a detailed technical overview of the core functions of ATR, including its activation mechanisms, downstream signaling pathways, and key substrates. It also presents quantitative data on ATR inhibitors and detailed protocols for essential experiments used to study ATR function.

ATR Activation: A Stepwise Process

The activation of the ATR kinase is a highly regulated process initiated by the detection of specific DNA structures that signal genomic distress. The canonical activator is single-stranded DNA (ssDNA) coated by Replication Protein A (RPA), a common intermediate of DNA replication and repair processes.

Key Steps in ATR Activation:

  • Sensing ssDNA: DNA damage or stalled replication forks lead to the generation of ssDNA. This ssDNA is rapidly bound by the RPA complex.

  • Recruitment of ATR-ATRIP: The ATR kinase exists in a tight complex with its obligate partner, ATR Interacting Protein (ATRIP). The ATRIP subunit directly binds to the RPA-coated ssDNA, recruiting the entire ATR-ATRIP complex to the site of damage.

  • Loading of the 9-1-1 Clamp: Concurrently, at the junction between single-stranded and double-stranded DNA, the RAD17-RFC clamp loader complex loads the RAD9-RAD1-HUS1 (9-1-1) checkpoint clamp onto the DNA.

  • Recruitment and Action of TOPBP1: The loaded 9-1-1 complex recruits TOPBP1 (Topoisomerase II binding protein 1). TOPBP1, along with another activator ETAA1, then directly engages with and stimulates the kinase activity of the ATR-ATRIP complex, leading to full ATR activation. This activation involves ATR autophosphorylation in trans at threonine 1989.

ATR_Activation_Pathway ATR Activation Signaling Pathway cluster_DNA DNA Damage Site cluster_Clamp Checkpoint Clamp Machinery ssDNA ssDNA Generation RPA_ssDNA RPA-coated ssDNA ssDNA->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP Recruitment via ATRIP ds_ss_junction dsDNA-ssDNA Junction RAD17_RFC RAD17-RFC ds_ss_junction->RAD17_RFC Recognition Activated_ATR Activated ATR ATR_ATRIP->Activated_ATR Activation Nine_One_One 9-1-1 Clamp RAD17_RFC->Nine_One_One Loads TOPBP1 TOPBP1 Nine_One_One->TOPBP1 Recruits TOPBP1->Activated_ATR Activation

ATR Activation Pathway

ATR Downstream Signaling: Orchestrating the Cellular Response

Once activated, ATR phosphorylates a vast network of over 1,000 substrates on Serine/Threonine-Glutamine (SQ/TQ) motifs to coordinate the DDR. The most critical and well-characterized downstream effector is the kinase CHK1.

The ATR-CHK1 Axis: The activation of CHK1 by ATR is a pivotal event in the DDR. This phosphorylation event, mediated by the Claspin protein, unleashes CHK1's kinase activity. Activated CHK1 then targets numerous substrates to enforce cell cycle arrest and promote DNA repair.

  • Cell Cycle Checkpoints: A primary function of the ATR-CHK1 pathway is to arrest the cell cycle, providing time for DNA repair. CHK1 phosphorylates and inactivates members of the CDC25 family of phosphatases (CDC25A, B, and C). Inactivation of CDC25 prevents the removal of inhibitory phosphates from Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest, primarily at the G2/M transition.

  • Replication Fork Stabilization: ATR and CHK1 play a crucial role in stabilizing stalled replication forks to prevent their collapse into toxic DNA double-strand breaks. This is achieved by phosphorylating various replisome components.

  • Inhibition of Origin Firing: To prevent further DNA damage, the ATR-CHK1 pathway suppresses the firing of late or dormant replication origins.

ATR_Downstream_Signaling Core ATR Downstream Signaling Cascade cluster_Checkpoint Checkpoint Kinase Activation cluster_CellCycle Cell Cycle Control Activated_ATR Activated ATR CHK1 CHK1 Activated_ATR->CHK1 P Fork_Stabilization Replication Fork Stabilization Activated_ATR->Fork_Stabilization Origin_Firing Inhibition of Late Origin Firing Activated_ATR->Origin_Firing DNA_Repair Promotion of DNA Repair (e.g., HR) Activated_ATR->DNA_Repair CDC25 CDC25 Phosphatases (CDC25A, C) CHK1->CDC25 P (Inhibits) Claspin Claspin (Mediator) Claspin->CHK1 CDK1_CyclinB CDK1-Cyclin B CDC25->CDK1_CyclinB Activates G2M_Arrest G2/M Checkpoint Arrest CDC25->G2M_Arrest CDK1_CyclinB->G2M_Arrest Promotes Mitosis

Core ATR Downstream Signaling

ATR as a Therapeutic Target

Cancer cells often have defects in DNA repair pathways (like ATM) and experience high levels of oncogene-induced replication stress. This makes them highly dependent on the remaining ATR pathway for survival. Inhibiting ATR in such cells can lead to a state of "synthetic lethality," where the combination of a cancer-associated mutation and an ATR inhibitor is selectively toxic to cancer cells while sparing normal cells. Numerous small-molecule ATR inhibitors are in clinical development, showing promise both as monotherapies and in combination with DNA-damaging agents like chemotherapy and radiation.

Quantitative Data: Potency of ATR Inhibitors

The potency of ATR inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of the target's activity.

ATR Inhibitor Target Biochemical IC50 (nM) Cellular IC50 (µM) Notes
Berzosertib (VE-822/M6620) ATR0.2 nMVaries by cell lineOne of the first potent and selective ATR inhibitors to enter clinical trials.
Ceralasertib (AZD6738) ATRN/A≥1 in HCT116/HT29Extensively studied in clinical trials, both as monotherapy and in combination.
Elimusertib (BAY-1895344) ATR3.7 nMN/AShown to be well-tolerated and effective in tumors with ATM mutations.
Camonsertib (RP-3500) ATR0.2 nMN/ABeing developed for tumors with specific synthetic lethal genomic alterations.

Key Experimental Protocols for Studying ATR Function

Investigating the ATR pathway requires a variety of cell-based and biochemical assays. Below are detailed methodologies for three fundamental experiments.

Protocol: Western Blot for ATR Inhibition (p-CHK1 Assay)

This assay provides a functional readout of ATR activity within cells by measuring the phosphorylation of its primary substrate, CHK1, at Serine 345. Inhibition of ATR leads to a quantifiable reduction in this phosphorylation signal.

Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., U2OS, HeLa) in multi-well plates. Allow cells to adhere overnight. Pre-treat cells with various concentrations of the ATR inhibitor for 1-2 hours.

  • Induction of Replication Stress: Induce ATR activity by treating cells with a DNA damaging agent such as Hydroxyurea (HU, e.g., 2 mM for 4 hours) or by exposing them to UV radiation. Include appropriate vehicle and positive/negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system. To normalize the data, strip the membrane and re-probe for total CHK1 and a loading control like β-actin or GAPDH. Quantify band intensities using image analysis software.

WB_Workflow Workflow: p-CHK1 Western Blot for ATRi Activity A 1. Seed Cells B 2. Treat with ATR Inhibitor A->B C 3. Induce Replication Stress (e.g., Hydroxyurea) B->C D 4. Cell Lysis (with Phosphatase Inhibitors) C->D E 5. Protein Quantification (BCA) D->E F 6. SDS-PAGE & Protein Transfer E->F G 7. Immunoblotting - Block - Primary Ab (p-CHK1) - Secondary Ab (HRP) F->G H 8. ECL Detection G->H I 9. Data Analysis (Normalize to Total CHK1 & Loading Control) H->I

Workflow: p-CHK1 Western Blot
Protocol: Chromatin Immunoprecipitation (ChIP-seq)

ChIP followed by high-throughput sequencing (ChIP-seq) can be used to map the genome-wide localization of ATR or its associated factors (like ATRIP) to understand where it is recruited upon DNA damage. The protocol for a challenging chromatin-associated protein is outlined below.

Methodology:

  • Cell Cross-linking: Grow cells to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Perform a two-step lysis, first to isolate nuclei and then to release chromatin. Shear the chromatin into fragments of 200-800 bp using sonication. Optimize sonication conditions for your specific cell type.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.

    • Incubate a portion of the lysate overnight at 4°C with a ChIP-grade antibody specific for ATR or the target protein. Include an IgG control IP.

    • Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing and Elution: Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking: Add NaCl to the eluates and incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links. Also, reverse cross-link an input control sample (a portion of the initial sheared chromatin).

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial PCR purification kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP and input DNA. Perform high-throughput sequencing.

  • Data Analysis: Align sequence reads to a reference genome. Perform peak calling to identify regions of significant enrichment in the ChIP sample compared to the input control.

ChIP_Seq_Workflow Workflow: Chromatin Immunoprecipitation (ChIP-seq) A 1. Formaldehyde Cross-linking B 2. Cell Lysis & Chromatin Sonication A->B C 3. Immunoprecipitation (with specific ATR antibody) B->C D 4. Wash Beads to Remove Non-specific Binding C->D E 5. Elute Protein-DNA Complexes D->E F 6. Reverse Cross-links (High heat) E->F G 7. DNA Purification F->G H 8. Library Preparation G->H I 9. High-Throughput Sequencing H->I J 10. Bioinformatic Analysis (Alignment, Peak Calling) I->J Flow_Cytometry_Workflow Workflow: Cell Cycle Analysis via Flow Cytometry A 1. Cell Treatment (e.g., ATRi +/- DNA damaging agent) B 2. Harvest Cells (Trypsinize) A->B C 3. Fix in Cold 70% Ethanol B->C D 4. Stain with Propidium Iodide and RNase A C->D E 5. Data Acquisition (Flow Cytometer) D->E F 6. Data Analysis (Generate DNA Content Histogram) E->F G 7. Quantify Cell Percentages in G1, S, and G2/M Phases F->G

References

An In-depth Technical Guide to PROTAC Technology Targeting ATR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the ATR Kinase

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the target protein, offering a potentially more profound and sustained therapeutic effect. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]

Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a signaling network essential for maintaining genomic integrity.[2] In response to DNA replication stress, a hallmark of many cancers, ATR is activated and orchestrates cell cycle arrest, DNA repair, and the stabilization of replication forks.[3] Many cancer cells exhibit a high degree of replication stress and become dependent on the ATR pathway for survival, making ATR an attractive target for cancer therapy.[3] The development of ATR-targeting PROTACs offers a novel strategy to not only inhibit but eliminate this key protein, potentially leading to enhanced efficacy and overcoming resistance mechanisms associated with traditional ATR inhibitors.

Mechanism of Action of ATR-Targeting PROTACs

An ATR-targeting PROTAC functions by inducing the formation of a ternary complex between the ATR protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of ATR. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of the ATR protein.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation ATR ATR Protein Ternary_Complex ATR-PROTAC-E3 Ternary Complex ATR->Ternary_Complex Binds PROTAC ATR PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_ATR Ubiquitinated ATR Ternary_Complex->Ub_ATR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_ATR->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of ATR degradation by a PROTAC molecule. (Within 100 characters)

Quantitative Data on ATR-Targeting PROTACs

Several ATR-targeting PROTACs have been developed and characterized. The following table summarizes the available quantitative data on their degradation efficiency and selectivity.

PROTAC IdentifierE3 Ligase LigandTarget Ligand (ATR Inhibitor)Cell Line(s)DC50Dmax (% Degradation)SelectivityReference(s)
ZS-7 VHLAZD6738 derivativeATM-deficient LoVo0.53 µMNot ReportedSelective for ATR[4]
8i CereblonNovel ATR inhibitorMV-4-11 (AML)22.9 nMNot ReportedSelective for ATR
MOLM-13 (AML)34.5 nM
42i (Abd110) CereblonVE-821 derivativeMIA PaCa-2 (Pancreatic)Not Reported~60% at 500 nMSelective over ATM and DNA-PKcs

Experimental Protocols

Synthesis of ATR-Targeting PROTACs

While detailed, step-by-step synthesis protocols for specific ATR PROTACs like ZS-7, 8i, and 42i are often proprietary or described in the context of broader chemical synthesis schemes in publications, a general workflow can be outlined. The synthesis typically involves three main stages: preparation of the ATR inhibitor with a linker attachment point, synthesis of the E3 ligase ligand with a corresponding linker, and the final coupling of these two components.

General Synthesis Workflow:

Synthesis_Workflow cluster_1 ATR PROTAC Synthesis ATR_Inhibitor ATR Inhibitor Scaffold Functionalized_ATR Functionalized ATR Inhibitor (with linker attachment point) ATR_Inhibitor->Functionalized_ATR Modification ATR_PROTAC Final ATR PROTAC Functionalized_ATR->ATR_PROTAC Coupling Reaction E3_Ligand E3 Ligase Ligand (e.g., Lenalidomide) Functionalized_E3 Functionalized E3 Ligand (with linker) E3_Ligand->Functionalized_E3 Linker Attachment Functionalized_E3->ATR_PROTAC

Caption: General workflow for the synthesis of an ATR-targeting PROTAC. (Within 100 characters)

For instance, the synthesis of a lenalidomide-based PROTAC like 42i would involve coupling a derivative of the ATR inhibitor VE-821, which has been modified to include a reactive group, with a lenalidomide (B1683929) derivative that has a linker attached.

Western Blotting for ATR Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the ATR PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ATR (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ATR protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of ATR degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of ATR is mediated by the ubiquitin-proteasome system.

Protocol:

  • Cell Treatment: Treat cells with the ATR PROTAC at a concentration known to induce degradation. Include a negative control (vehicle) and a positive control (PROTAC + proteasome inhibitor like MG132).

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein (ATR) using an anti-ATR antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated ATR. A smear of high-molecular-weight bands in the PROTAC-treated sample, which is enhanced in the presence of a proteasome inhibitor, indicates ubiquitination of ATR.

Cell Viability Assay

Cell viability assays, such as the MTT or MTS assay, are used to assess the cytotoxic effects of ATR PROTACs.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the ATR PROTAC. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

ATR Signaling Pathway in DNA Damage Response

ATR is a master regulator of the cellular response to replication stress and DNA damage. Upon activation, it phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest and promote DNA repair.

ATR_Signaling cluster_2 ATR Signaling Cascade DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization Experimental_Workflow cluster_3 ATR PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Characterization Degradation_Assay Western Blot for ATR Degradation (Determine DC50 & Dmax) Synthesis->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Confirm Mechanism Selectivity_Assay Selectivity Profiling (vs. ATM, DNA-PKcs) Degradation_Assay->Selectivity_Assay Viability_Assay Cell Viability Assay (Determine IC50) Degradation_Assay->Viability_Assay Assess Functional Outcome Downstream_Analysis Downstream Pathway Analysis (p-CHK1 levels) Viability_Assay->Downstream_Analysis

References

A Technical Guide to Atr-IN-30 and its Application in Targeted Protein Degradation of ATR Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them. Within this field, Proteolysis-Targeting Chimeras (PROTACs) represent a leading strategy. This document provides a comprehensive technical overview of Atr-IN-30, a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, and its pivotal role in the development of ATR-degrading PROTACs. ATR is a critical regulator of the DNA Damage Response (DDR), and its degradation presents a promising anti-cancer strategy, particularly for tumors exhibiting high replication stress. We will explore the mechanism of action, quantitative efficacy, and key experimental protocols for characterizing ATR degraders, providing a foundational guide for researchers in this domain.

The Rationale for ATR Degradation

ATR is a serine/threonine-protein kinase that plays a central role in maintaining genomic stability by orchestrating the response to replication stress and certain forms of DNA damage[1][2][3]. In response to stalled replication forks, which generate single-stranded DNA (ssDNA), ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair[2]. Many cancer cells are highly reliant on the ATR pathway for survival due to increased intrinsic replication stress, making ATR a compelling target for oncology therapeutics[1].

While kinase inhibitors for ATR have been developed, the strategy of targeted degradation offers distinct advantages. Degrading the entire ATR protein via a PROTAC can:

  • Eliminate Scaffolding Functions: Address both kinase-dependent and kinase-independent roles of the protein.

  • Overcome Resistance: Potentially circumvent resistance mechanisms associated with inhibitor-binding site mutations.

  • Induce a More Potent Phenotype: Studies suggest that ATR degradation can trigger more profound and effective downstream effects, such as extensive DNA damage and p53-mediated apoptosis, compared to kinase inhibition alone.

This compound serves as a crucial building block—a selective ATR ligand—for the synthesis of heterobifunctional PROTACs designed to specifically induce the degradation of the ATR protein.

Mechanism of Action: PROTAC-Mediated ATR Degradation

ATR-targeting PROTACs synthesized using ligands like this compound operate by co-opting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

The process involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule, featuring an ATR-binding moiety (derived from a ligand like this compound) and an E3 ubiquitin ligase-recruiting ligand (e.g., a derivative of lenalidomide (B1683929) to recruit Cereblon [CRBN]), simultaneously binds to both the ATR protein and the E3 ligase. This forms a transient ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues on the surface of the ATR protein.

  • Proteasomal Recognition and Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome unfolds and degrades the tagged ATR protein into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.

PROTAC_Mechanism cluster_1 2. Ubiquitination cluster_2 3. Degradation ATR ATR Protein (Target) PROTAC ATR PROTAC (this compound based) ATR->PROTAC binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 recruits Ub Ubiquitin PolyUb_ATR Poly-ubiquitinated ATR Ub->PolyUb_ATR E1-E2-E3 Cascade Proteasome 26S Proteasome PolyUb_ATR->Proteasome Targeted for Degradation Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: General mechanism of ATR protein degradation by a PROTAC molecule.

The degradation of ATR disrupts its downstream signaling. This prevents the phosphorylation and activation of CHK1, a key effector kinase. The absence of a functional ATR-CHK1 axis during replication stress leads to the collapse of replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death, often through pathways like p53-mediated apoptosis.

ATR_Signaling_Pathway cluster_consequence Consequence of Degradation RepStress Replication Stress (e.g., ssDNA) ATR ATR RepStress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Degradation Degradation ATR->Degradation CellCycle Cell Cycle Arrest CHK1->CellCycle promotes ForkStab Replication Fork Stabilization CHK1->ForkStab promotes PROTAC ATR PROTAC PROTAC->ATR targets DSBs DNA Double-Strand Breaks (DSBs) ↑ Degradation->DSBs leads to Apoptosis p53-Mediated Apoptosis DSBs->Apoptosis triggers

Caption: ATR signaling and the consequences of its targeted degradation.

Quantitative Efficacy of ATR Degraders

The potency of ATR degraders is typically quantified by their DC₅₀ (concentration for 50% degradation) and the maximum level of degradation (Dmax). The anti-proliferative effects are measured by IC₅₀ values (concentration for 50% inhibition of cell growth).

Table 1: Degradation Potency of Published ATR PROTACs

Compound Name Cell Line Concentration Time (h) % ATR Degradation DC₅₀ (µM) Reference
Abd110 (42i) MOLT-4 1 µM 4 ~70% Not Reported
Abd110 (42i) MOLT-4 0.5 µM 24 ~90% Not Reported
PROTAC 8i MV-4-11 0.5 µM Not Reported 93% Not Reported

| PROTAC ATR degrader-1 (ZS-7) | Not Specified | Not Specified | Not Specified | Not Reported | 0.53 µM | |

Key Experimental Protocols

Characterizing a novel ATR degrader requires a suite of biochemical and cell-based assays to confirm its mechanism of action and efficacy.

Western Blotting for Measuring ATR Degradation

This is the most direct method to quantify the reduction in ATR protein levels following treatment with a degrader.

Western_Blot_Workflow A 1. Cell Treatment (Dose-response & time-course) B 2. Cell Lysis (RIPA buffer + protease inhib.) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Membrane Transfer (PVDF or Nitrocellulose) D->E F 6. Blocking (BSA or milk) E->F G 7. Primary Antibody Incubation (Anti-ATR, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection & Imaging (Chemiluminescence) H->I

Caption: Standard experimental workflow for Western Blot analysis.

Methodology:

  • Cell Treatment: Plate cells (e.g., MV-4-11) and treat with a serial dilution of the ATR degrader for a specified time course (e.g., 4, 8, 24 hours). Include a DMSO vehicle control.

  • Lysis: Harvest and wash cells with cold PBS. Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for ATR (overnight at 4°C). Also, probe a separate membrane or the same one after stripping for a loading control protein (e.g., GAPDH, β-actin).

  • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system. Quantify band intensities to determine the percentage of ATR degradation relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ubiquitination Analysis

This assay is used to confirm that the degrader-induced loss of ATR is due to ubiquitination.

CoIP_Workflow A 1. Cell Treatment (Degrader +/- MG132) B 2. Cell Lysis (Non-denaturing buffer) A->B C 3. Immunoprecipitation (Incubate lysate with Anti-ATR Ab) B->C D 4. Immune Complex Capture (Add Protein A/G beads) C->D E 5. Wash & Elute (Remove non-specific binders) D->E F 6. Western Blot (Probe with Anti-Ubiquitin Ab) E->F

Caption: Workflow for Co-Immunoprecipitation to detect protein ubiquitination.

Methodology:

  • Cell Treatment: Treat cells with the ATR degrader (e.g., 0.5 µM PROTAC 8i) for a time sufficient to induce degradation (e.g., 4 hours). Include a control group pre-treated with a proteasome inhibitor (e.g., 1 µM MG132 for 2 hours) to allow ubiquitinated ATR to accumulate.

  • Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cleared cell lysates with an anti-ATR antibody overnight at 4°C with gentle rotation to capture ATR and its binding partners.

  • Capture: Add Protein A/G magnetic beads or agarose (B213101) resin to the lysate-antibody mixture to capture the immune complexes.

  • Washing and Elution: Wash the beads several times with IP buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting. Probe the membrane with an anti-ubiquitin antibody to detect the characteristic high molecular weight smear indicative of poly-ubiquitinated ATR.

Cell Viability Assay

This assay measures the functional consequence of ATR degradation on cell proliferation and survival.

Viability_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Adherence (Allow cells to attach overnight) A->B C 3. Compound Treatment (Serial dilution of degrader) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Add Viability Reagent (MTT, CellTiter-Glo, etc.) D->E F 6. Read Plate (Spectrophotometer or luminometer) E->F G 7. Data Analysis (Calculate IC₅₀) F->G

Caption: Workflow for a typical 96-well plate-based cell viability assay.

Methodology:

  • Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to adhere and resume growth overnight.

  • Treatment: Treat the cells with a serial dilution (e.g., 10-point, 3-fold dilution) of the ATR degrader. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a period relevant to cell doubling time (e.g., 72 hours).

  • Reagent Addition: Add a cell viability reagent according to the manufacturer's protocol. Common reagents include MTT (colorimetric), AlamarBlue (fluorometric), or CellTiter-Glo (luminescent, measures ATP).

  • Detection: After a short incubation with the reagent, measure the signal using the appropriate plate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percent viability against the log of the degrader concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion and Future Directions

The use of this compound as a selective ligand has enabled the development of potent PROTACs for the targeted degradation of ATR kinase. This approach holds significant promise as a therapeutic strategy, demonstrating a distinct and potentially more powerful anti-cancer mechanism than traditional kinase inhibition. The data show that ATR degraders can effectively eliminate the ATR protein at sub-micromolar concentrations, leading to profound DNA damage and apoptotic cell death in cancer cells.

Future work in this area will likely focus on:

  • In Vivo Efficacy: Assessing the anti-tumor effects of lead ATR degraders in xenograft and other preclinical cancer models.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Refining the drug-like properties of the degraders to ensure suitable stability, exposure, and target engagement in vivo.

  • Broadening Applicability: Exploring the efficacy of ATR degradation across a wider range of cancer types and in combination with other therapies, such as DNA damaging agents or other DDR inhibitors.

The continued development of targeted degraders for pivotal proteins like ATR is set to expand the toolkit of precision oncology and offer new hope for treating challenging malignancies.

References

ATR-IN-30: A Technical Overview of its Role in Cancer Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific published data for a compound designated "ATR-IN-30" is not publicly available. This document provides a detailed technical guide on the role of potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors in cancer cell biology, using data from well-characterized and widely studied ATR inhibitors such as VE-822 (Berzosertib), AZD6738 (Ceralasertib), and Atr-IN-29 as representative examples. The principles, pathways, and experimental methodologies described herein are fundamental to the mechanism of action expected for any potent ATR inhibitor.

Introduction: Targeting the Guardian of the Genome

The integrity of the genome is paramount for cellular survival, and cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR) to detect and repair DNA lesions.[1] A master conductor of the DDR is the serine/threonine kinase ATR, which is activated by a broad range of DNA damage and, most critically, by replication stress—a hallmark of many cancer cells.[2][3]

Cancer cells frequently exhibit high levels of oncogene-induced replication stress and often possess defects in other DDR pathways, such as a non-functional p53 or deficient Ataxia Telangiectasia Mutated (ATM) kinase.[3][4] This renders them exquisitely dependent on the ATR signaling pathway for survival and proliferation.[4] This dependency creates a therapeutic window, positioning ATR inhibition as a promising anti-cancer strategy. By blocking ATR, inhibitors can exploit the concept of synthetic lethality, where the inhibition of one pathway (ATR) is selectively lethal to cells that have a pre-existing defect in a parallel pathway (e.g., ATM).[1][4]

This guide provides an in-depth overview of the mechanism of action of ATR inhibitors, their effects on cancer cell biology, quantitative data from representative compounds, and detailed protocols for key experimental assessments.

Core Mechanism of Action: Abrogating the DNA Damage Response

ATR is a central transducer of the checkpoint signaling pathway.[3] Its activation is initiated by the binding of Replication Protein A (RPA) to single-stranded DNA (ssDNA), a common intermediate at stalled replication forks or during the processing of DNA damage.[1][5] This recruits the ATR-ATRIP complex, leading to the activation of ATR's kinase function.[1][6]

Once active, ATR phosphorylates a multitude of substrates to orchestrate the cellular response.[3] The most critical downstream effector is the checkpoint kinase 1 (Chk1).[7][8] The inhibition of ATR by a small molecule like this compound would block this entire cascade, leading to several key cellular consequences:

  • Abrogation of Cell Cycle Checkpoints: Activated Chk1 phosphorylates and inactivates CDC25 phosphatases, which are required to activate cyclin-dependent kinases (CDKs) that drive mitotic entry.[2][7] ATR inhibition prevents this, abrogating the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis prematurely.[9][10][11]

  • Replication Fork Collapse and DNA Damage Accumulation: ATR plays a crucial role in stabilizing stalled replication forks.[1] Its inhibition leads to the collapse of these forks, the generation of DNA double-strand breaks (DSBs), and a subsequent increase in DNA damage markers like phosphorylated histone H2AX (γH2AX).[1][12][13]

  • Induction of Apoptosis: The accumulation of catastrophic DNA damage and inappropriate entry into mitosis (mitotic catastrophe) ultimately triggers programmed cell death, or apoptosis.[1][13][14]

Quantitative Data: In Vitro Efficacy of Representative ATR Inhibitors

The following tables summarize the anti-proliferative activity of well-characterized ATR inhibitors across a panel of human cancer cell lines. This data serves as a reference for the expected potency of a compound like this compound.

Table 1: In Vitro Anti-proliferative Activity of Atr-IN-29

Cell Line Cancer Type IC50 (nM)
A549 Lung Carcinoma 156.70[4]
HCC1806 Breast Carcinoma 38.81[4]
HCT116 Colorectal Carcinoma 61.23[4]
HeLa Cervical Cancer 101.50[4]
NCI-H460 Large Cell Lung Cancer 149.30[4]

| U-2 OS | Osteosarcoma | 52.10[4] |

Table 2: In Vitro Efficacy of Common ATR Inhibitors (VE-822 and AZD6738)

Inhibitor Cell Line Cancer Type IC50 (nM)
VE-822 (Berzosertib) LoVo Colorectal Carcinoma 24[5]
VE-822 (Berzosertib) HT29 Colorectal Carcinoma 48[5]
AZD6738 (Ceralasertib) HCT116 Colorectal Carcinoma 130[5]

| AZD6738 (Ceralasertib) | SW620 | Colorectal Carcinoma | 210[5] |

Signaling Pathways and Logical Relationships

Visualizing the complex interactions within the cell is crucial for understanding the impact of ATR inhibition. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a typical experimental workflow, and the therapeutic logic.

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome DNA_Lesion ssDNA / Stalled Forks RPA RPA Complex ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits CHK1 Chk1 ATR_ATRIP->CHK1 phosphorylates via Claspin/TOPBP1 Fork_Stability Replication Fork Stability ATR_ATRIP->Fork_Stability DNA_Repair DNA Repair ATR_ATRIP->DNA_Repair 911_Complex 9-1-1 Complex TOPBP1 TOPBP1 911_Complex->TOPBP1 activates TOPBP1->ATR_ATRIP activates p_CHK1 p-Chk1 (Active) CHK1->p_CHK1 CDC25A CDC25A p_CHK1->CDC25A inhibits WEE1 Wee1 p_CHK1->WEE1 activates CDK1_CyclinB CDK1/Cyclin B CDC25A->CDK1_CyclinB activates WEE1->CDK1_CyclinB inhibits G2M_Arrest G2/M Checkpoint Arrest Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Protein Analysis A Cell Culture & ATR Inhibitor Treatment B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D Denaturation (Laemmli Buffer) C->D E SDS-PAGE (Separation) D->E F PVDF Transfer E->F G Blocking F->G H Primary Antibody (e.g., anti-pChk1) G->H I Secondary Antibody (HRP-conjugated) H->I J Chemiluminescence (Detection) I->J

References

Methodological & Application

Synthesis of Atr-IN-30 PROTAC: A Detailed Protocol for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 2, 2025 – For researchers and scientists in the fields of oncology and drug development, this document provides a detailed application note and protocol for the synthesis of an Atr-IN-30 based Proteolysis Targeting Chimera (PROTAC), a novel compound designed for the targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. ATR is a critical component of the DNA damage response (DDR) pathway, and its targeted degradation represents a promising therapeutic strategy in oncology.

This protocol is based on the synthesis of "PROTAC ATR degrader-2", also identified as compound 8i in the primary literature, which utilizes the selective ATR ligand, this compound. The synthesis involves the strategic connection of this compound to an E3 ubiquitin ligase ligand, in this case, lenalidomide (B1683929), via a flexible linker. This heterobifunctional molecule is designed to simultaneously bind to both the ATR protein and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ATR.

General Synthesis Scheme

The synthesis of the this compound PROTAC follows a convergent approach, where the ATR ligand, the E3 ligase ligand, and the linker are synthesized or obtained separately and then coupled in the final steps. The overall strategy involves:

  • Preparation of the Linker-E3 Ligase Conjugate: The synthesis begins with the modification of the E3 ligase ligand, lenalidomide, by attaching a linker with a reactive functional group.

  • Coupling of ATR Ligand with the Linker-E3 Ligase Conjugate: The final step involves the coupling of the ATR ligand, this compound, to the pre-formed linker-E3 ligase conjugate to yield the final PROTAC molecule.

Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligase Conjugate Synthesis cluster_1 Step 2: Final PROTAC Assembly Lenalidomide Lenalidomide Linker_E3_Ligase Lenalidomide-Linker Conjugate Lenalidomide->Linker_E3_Ligase Acylation Linker_Precursor 5-Bromopentanoyl chloride Linker_Precursor->Linker_E3_Ligase PROTAC This compound PROTAC (PROTAC ATR degrader-2) Linker_E3_Ligase->PROTAC Atr_IN_30 This compound Atr_IN_30->PROTAC Coupling Reaction

Figure 1: General workflow for the synthesis of this compound PROTAC.

Experimental Protocols

The following protocols are detailed for the synthesis of the this compound PROTAC.

Materials and Reagents
  • This compound (Selective ATR Ligand)

  • Lenalidomide (E3 Ligase Ligand)

  • 5-Bromopentanoyl chloride (Linker Precursor)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Protocol 1: Synthesis of Lenalidomide-Linker Conjugate

This protocol describes the synthesis of an intermediate where the linker is attached to the lenalidomide moiety.

  • Dissolve Lenalidomide (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of 5-Bromopentanoyl chloride (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Lenalidomide-Linker conjugate.

Protocol 2: Synthesis of this compound PROTAC (PROTAC ATR degrader-2)

This protocol details the final coupling step to produce the this compound PROTAC.

  • Dissolve this compound (1 equivalent) and the Lenalidomide-Linker conjugate (1.2 equivalents) in anhydrous DMF.

  • Add a suitable base, such as potassium carbonate (K2CO3) or DIPEA (3 equivalents), to the reaction mixture.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound PROTAC.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound PROTAC, also known as PROTAC ATR degrader-2.

CompoundMolecular FormulaMolecular Weight ( g/mol )DC50 in MV-4-11 cells (nM)[1]DC50 in MOLM-13 cells (nM)[1]
This compound PROTAC C45H50N10O8871.022.934.5
(PROTAC ATR degrader-2)

Signaling Pathway

The this compound PROTAC functions by hijacking the ubiquitin-proteasome system to induce the degradation of the ATR protein. The following diagram illustrates the proposed mechanism of action.

PROTAC_Mechanism PROTAC This compound PROTAC Ternary_Complex Ternary Complex (ATR-PROTAC-E3) PROTAC->Ternary_Complex ATR ATR Protein ATR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_ATR Poly-ubiquitinated ATR Protein Ternary_Complex->Poly_Ub_ATR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_ATR->Proteasome Recognition Proteasome->Degradation Degradation

Figure 2: Proposed mechanism of action for this compound PROTAC.

Conclusion

This application note provides a comprehensive protocol for the synthesis of a potent and selective this compound based PROTAC for the targeted degradation of the ATR protein. The detailed experimental procedures and the accompanying data and diagrams are intended to serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. The successful synthesis of this PROTAC will enable further investigation into the therapeutic potential of ATR degradation in various cancer models.

References

Application Notes and Protocols for In Vitro Evaluation of ATR-IN-30 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Ataxia Telangiectasia and Rad3-related (ATR) kinase, using the hypothetical molecule ATR-IN-30 as a representative example. The protocols outlined below will enable researchers to characterize the formation of the ternary complex, quantify ATR degradation, and assess the downstream cellular consequences of ATR depletion.

Introduction to ATR and PROTAC Technology

The ATR kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress.[1][2] Inhibition of ATR is a promising therapeutic strategy in oncology, as many cancer cells exhibit high levels of replication stress and are therefore highly dependent on the ATR pathway for survival.[3]

PROTACs are heterobifunctional molecules that offer an alternative therapeutic modality to traditional enzyme inhibition. They function by inducing the degradation of a target protein.[4][5] A PROTAC consists of a ligand that binds the protein of interest (in this case, ATR), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

ATR Signaling Pathway

The ATR signaling pathway is initiated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common feature of stalled replication forks and DNA damage. The ATR-ATRIP complex is recruited to these sites, leading to the activation of ATR kinase. Activated ATR then phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being a key effector. Phosphorylation of Chk1 triggers downstream signaling cascades that coordinate cell cycle arrest, DNA repair, and stabilization of replication forks.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA RPA RPA ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP ATR Activated ATR ATR_ATRIP->ATR Chk1 p-Chk1 (Ser345) ATR->Chk1 Phosphorylation CellCycle Cell Cycle Arrest Chk1->CellCycle DNARepair DNA Repair Chk1->DNARepair ForkStab Replication Fork Stability Chk1->ForkStab

Caption: The ATR signaling pathway is activated by DNA damage and replication stress.

Experimental Workflow for this compound PROTAC Evaluation

The in vitro evaluation of an ATR-targeting PROTAC like this compound follows a logical progression from biochemical validation of ternary complex formation to cellular assessment of protein degradation and functional consequences.

PROTAC_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Ternary Ternary Complex Formation (e.g., AlphaLISA, HTRF) Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation ATR Degradation (Western Blot, Nano-BRET) Ubiquitination->Degradation TargetEngage Target Engagement (p-Chk1 Western Blot) Degradation->TargetEngage Phenotype Phenotypic Assays (Cell Viability, γH2AX Staining) TargetEngage->Phenotype

Caption: A typical experimental workflow for characterizing an ATR-targeting PROTAC.

Data Presentation: Quantitative Analysis of this compound

The following tables present hypothetical but expected data for an effective ATR-targeting PROTAC.

Table 1: Ternary Complex Formation and In Vitro Ubiquitination

Assay TypeParameterThis compound Value
AlphaLISA/HTRFTernary Complex EC5050 nM
In Vitro UbiquitinationUbiquitinated ATR (%)85% at 1 µM

Table 2: Cellular ATR Degradation

Cell LineDC50 (Degradation)Dmax (Max Degradation)Timepoint
HCT116100 nM>90%24 hours
U2OS120 nM>85%24 hours

Table 3: Cellular Target Engagement and Phenotypic Effects

AssayCell LineTreatmentResult
p-Chk1 (Ser345) Western BlotU2OSHydroxyurea (B1673989) + 1 µM this compoundSignificant decrease vs. Hydroxyurea alone
Cell Viability (IC50)HCT11672 hours250 nM
γH2AX Foci FormationU2OS1 µM this compoundSignificant increase in γH2AX foci

Experimental Protocols

Ternary Complex Formation Assay (AlphaLISA)

This assay quantitatively measures the formation of the ternary complex consisting of the PROTAC, the target protein (ATR), and the E3 ligase.

Materials:

  • Recombinant GST-tagged E3 ligase (e.g., VHL or Cereblon complex)

  • Recombinant His-tagged ATR

  • This compound

  • AlphaLISA Glutathione Acceptor beads

  • AlphaLISA Nickel Chelate Donor beads

  • Assay buffer (e.g., PBS, 0.1% BSA)

  • 384-well white microplates

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the GST-tagged E3 ligase, His-tagged ATR, and the this compound dilutions.

  • Incubate for 1 hour at room temperature to allow for complex formation.

  • Add AlphaLISA Glutathione Acceptor beads and incubate for 1 hour at room temperature in the dark.

  • Add AlphaLISA Nickel Chelate Donor beads and incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Plot the AlphaLISA signal against the this compound concentration to determine the EC50 for ternary complex formation.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase corresponding to the PROTAC

  • Recombinant ATR

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blot reagents

  • Anti-ATR antibody

  • Anti-ubiquitin antibody

Protocol:

  • Set up the ubiquitination reaction by combining E1, E2, E3, ATR, ubiquitin, and ATP in the reaction buffer.

  • Add this compound or vehicle control (e.g., DMSO).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-ATR and anti-ubiquitin antibodies to detect the ubiquitinated ATR species (appearing as a high molecular weight smear).

Western Blot for ATR Degradation

This is a standard method to quantify the reduction in cellular ATR protein levels following PROTAC treatment.

Materials:

  • Cancer cell lines (e.g., HCT116, U2OS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibodies: anti-ATR, anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against ATR and a loading control.

  • Incubate with secondary antibodies and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities using densitometry software. Normalize the ATR signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western Blot for Phospho-Chk1

This assay assesses the on-target effect of ATR degradation by measuring the phosphorylation of its primary downstream substrate, Chk1.

Materials:

  • Same as for ATR degradation Western blot

  • DNA damaging agent (e.g., hydroxyurea or UV radiation)

  • Primary antibody: anti-phospho-Chk1 (Ser345)

Protocol:

  • Treat cells with this compound for a time sufficient to induce ATR degradation (e.g., 16-24 hours).

  • Induce DNA damage by treating with hydroxyurea (e.g., 2 mM for 2-4 hours) or irradiating with UV.

  • Lyse the cells and proceed with Western blotting as described above.

  • Probe the membrane with an anti-phospho-Chk1 (Ser345) antibody to assess the inhibition of ATR signaling. A reduction in the phospho-Chk1 signal in the presence of this compound indicates successful target engagement and functional inactivation.

Cell Viability Assay

This assay measures the cytotoxic or cytostatic effects of ATR degradation.

Materials:

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Read the plate on a compatible plate reader.

  • Normalize the data to the vehicle-treated control and calculate the IC50 value.

Immunofluorescence for γH2AX Foci Formation

This assay visualizes DNA double-strand breaks, which can be a downstream consequence of ATR inhibition and subsequent replication fork collapse.

Materials:

  • Glass coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a multi-well plate.

  • Treat the cells with this compound for a specified time (e.g., 24 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-γH2AX antibody.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA damage.

References

Application Notes and Protocols for Measuring ATR Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and maintenance of genomic integrity.[1][2][3] ATR is activated by a wide range of DNA lesions and replication stress, initiating a signaling cascade to coordinate cell-cycle arrest, DNA repair, and stabilization of replication forks.[3][4] The degradation of ATR is a key regulatory mechanism that can impact cellular responses to DNA damage and the efficacy of cancer therapies. This document provides a detailed protocol for the measurement of ATR degradation using Western blotting, a widely used technique for protein analysis.

Signaling Pathway of ATR Degradation

ATR protein levels can be regulated through the ubiquitin-proteasome pathway. The E3 ubiquitin ligase F-box protein 32 (FBXO32) has been identified as a key regulator that targets ATR for ubiquitination and subsequent degradation by the proteasome. This process can be modulated by various cellular stresses and pharmacological agents. For instance, proteolysis-targeting chimeras (PROTACs) have been developed to induce the degradation of ATR, offering a novel therapeutic strategy.

ATR_Degradation_Pathway cluster_induction Induction of Degradation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC (e.g., Abd110) PROTAC (e.g., Abd110) ATR ATR PROTAC (e.g., Abd110)->ATR Binds to FBXO32 (E3 Ligase) FBXO32 (E3 Ligase) FBXO32 (E3 Ligase)->ATR Recruits Ub_ATR Ubiquitinated ATR ATR->Ub_ATR Ubiquitination Proteasome Proteasome Ub_ATR->Proteasome Targeted to Ub Ubiquitin Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

Caption: ATR Degradation Pathway.

Experimental Workflow

The overall workflow for measuring ATR degradation involves treating cells to induce degradation, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring proteins to a membrane, probing with specific antibodies, and quantifying the protein bands.

Western_Blot_Workflow A Cell Culture and Treatment (e.g., with PROTAC or to modulate FBXO32) B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-ATR) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition and Densitometry I->J K Data Analysis and Quantification J->K

Caption: Western Blot Workflow for ATR Degradation.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to measure the degradation of ATR.

1. Cell Culture and Treatment:

  • Cell Lines: Use appropriate cell lines for your study (e.g., cancer cell lines known to express ATR).

  • Induction of ATR Degradation:

    • Pharmacological Induction: Treat cells with an ATR-degrading PROTAC (e.g., Abd110) at various concentrations and for different time points to determine the optimal conditions for degradation. A typical starting point could be 1-10 µM for 4-24 hours.

    • Genetic Modulation: To study the role of FBXO32, you can overexpress or knockdown FBXO32 using plasmid transfection or siRNA, respectively.

  • Controls:

    • Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the PROTAC.

    • Proteasome Inhibitor Control: To confirm proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor like MG132 (typically 10-20 µM for 2-4 hours) before adding the degradation-inducing agent.

2. Cell Lysis and Protein Extraction:

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples to ensure equal loading in the subsequent steps.

4. SDS-PAGE:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of ATR (~301 kDa). A low percentage gel (e.g., 6%) or a gradient gel is recommended.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for large proteins like ATR.

  • Ensure complete transfer by optimizing the transfer time and current according to the manufacturer's protocol.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

7. Antibody Incubation:

  • Primary Antibody: Incubate the membrane with a primary antibody specific for ATR. The dilution will depend on the antibody manufacturer's recommendation (e.g., 1:1000). Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Quantification:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the ATR band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Data Presentation

Summarize the quantitative data from the Western blot analysis in a structured table. This allows for easy comparison of ATR protein levels across different treatment conditions.

Treatment ConditionATR Protein Level (Normalized to Loading Control)Standard Deviationp-value (vs. Vehicle Control)
Vehicle Control1.00± 0.12-
PROTAC (Low Conc.)0.65± 0.09< 0.05
PROTAC (High Conc.)0.28± 0.05< 0.01
PROTAC + MG1320.92± 0.15> 0.05
FBXO32 Overexpression0.45± 0.08< 0.05
FBXO32 siRNA1.35± 0.18< 0.05

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.

References

Application Notes and Protocols for Cell Viability Assays with Atr-IN-30 Derived Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress.[1][2][3] Many cancer cells exhibit high levels of replication stress due to oncogene activation, making them highly dependent on the ATR signaling pathway for survival.[1][4] This dependency presents a therapeutic window for ATR inhibitors. Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins.[5][6][7] This approach offers potential advantages over traditional inhibition, including the ability to target non-enzymatic functions of proteins and overcome resistance mechanisms.[7][8]

An Atr-IN-30 derived degrader is a heterobifunctional molecule, such as a proteolysis-targeting chimera (PROTAC), that links this compound (as the ATR-binding warhead) to an E3 ubiquitin ligase recruiter.[9][10] This proximity induces the ubiquitination and subsequent proteasomal degradation of ATR, leading to cell death in ATR-dependent cancer cells.[8][10] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound derived degraders on cancer cells using a cell viability assay.

Principle of the Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) of an this compound derived degrader in a cancer cell line of interest. The assay is based on the principle that viable, metabolically active cells can reduce a tetrazolium salt, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), into a colored formazan (B1609692) product.[11] The amount of formazan produced is directly proportional to the number of living cells in the culture. By measuring the absorbance of the formazan, the effect of the degrader on cell proliferation and viability can be quantified.

Signaling Pathway and Mechanism of Action

ATR_Signaling_and_Degrader_Action cluster_0 ATR Signaling Pathway cluster_1 Degrader Mechanism of Action DNA_Damage DNA Damage / Replication Stress RPA_ssDNA RPA-ssDNA Complex DNA_Damage->RPA_ssDNA ATR ATR Kinase RPA_ssDNA->ATR recruits Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 ATR->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest DNA Repair Fork Stability pChk1->Cell_Cycle_Arrest Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Degrader This compound Degrader (PROTAC) Ternary_Complex ATR-Degrader-E3 Ternary Complex Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination ATR Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ATR Degradation Proteasome->Degradation Degradation->Cell_Survival inhibits ATR_cluster ATR ATR_cluster->Ternary_Complex

Caption: ATR signaling pathway and the mechanism of an this compound derived PROTAC degrader.

Experimental Workflow

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Degrader Incubate_24h->Treat_Cells Prepare_Dilutions Prepare Serial Dilutions of This compound Degrader Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72-96h Treat_Cells->Incubate_72h Add_Reagent Add MTS/CellTiter-Glo Reagent Incubate_72h->Add_Reagent Incubate_1_4h Incubate for 1-4h Add_Reagent->Incubate_1_4h Measure_Signal Measure Absorbance/ Luminescence Incubate_1_4h->Measure_Signal Data_Analysis Data Analysis: Normalize to Control, Calculate IC50/DC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell viability assay using an this compound derived degrader.

Materials and Reagents

  • Cancer cell line of interest (e.g., HCT116, HT29, or a cell line with known DDR deficiencies)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derived degrader

  • Vehicle control (e.g., DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance or luminescence)

  • Humidified incubator (37°C, 5% CO2)

Experimental Protocol

1. Cell Seeding:

  • Culture the selected cancer cell line to ~80% confluency.

  • Trypsinize and resuspend the cells in complete culture medium to create a single-cell suspension.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (typically 2,000-10,000 cells/well) in a 96-well plate. The final volume in each well should be 100 µL.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the this compound derived degrader in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the degrader stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 0.1 nM to 10 µM).

  • Also, prepare a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.

  • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader or vehicle control.

  • Include wells with medium only as a background control.

3. Incubation:

  • Incubate the plate for the desired treatment duration, typically 72 to 96 hours, at 37°C in a 5% CO2 incubator.[12]

4. Measurement of Cell Viability (MTS Assay Example):

  • After the incubation period, add 20 µL of the MTS reagent to each well.[11]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.[13] The incubation time may need to be optimized depending on the cell line.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

5. Data Analysis:

  • Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (100% viability).

  • Plot the percentage of cell viability against the log concentration of the this compound derived degrader.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation

Note: The following data is representative for a hypothetical this compound derived degrader and is intended to illustrate the expected outcome of the assay. Actual results may vary depending on the cell line and experimental conditions.

Table 1: Cell Viability of Cancer Cell Lines Treated with a Hypothetical this compound Derived Degrader

Cell LineCancer TypeTreatment Duration (hours)IC50 (nM)
HCT116Colon Carcinoma7215.2
HT29Colorectal Adenocarcinoma7245.8
CALU-6Lung Carcinoma (ATM deficient)725.6
SW620Colorectal Adenocarcinoma72>1000

Downstream Analysis and Confirmation

To confirm that the observed cytotoxicity is due to the targeted degradation of ATR, further experiments are recommended:

  • Western Blotting: To directly measure the levels of ATR protein following treatment with the degrader. This allows for the determination of the DC50 (concentration at which 50% of the protein is degraded).

  • Target Engagement Assays: Techniques like NanoBRET™ can be used to confirm that the degrader engages with ATR in live cells.[14]

  • Ubiquitination Assays: To demonstrate that the degrader induces the polyubiquitination of ATR.[5]

  • Immunofluorescence: To visualize the induction of DNA damage markers, such as γH2AX, which is expected to increase upon ATR loss.[15]

Safety and Handling

The this compound derived degrader is a research chemical and should be handled with appropriate safety precautions. Wear a lab coat, safety glasses, and gloves when handling the compound. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[12]

References

Application Notes and Protocols: Immunofluorescence for γH2AX Foci with ATR PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks (DSBs).[1][2] The formation of discrete nuclear foci containing γH2AX is a critical event in the DNA Damage Response (DDR), recruiting a cascade of repair proteins to the site of damage. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a principal regulator of the DDR, primarily activated by single-stranded DNA (ssDNA) regions that form at stalled replication forks or during the processing of other DNA lesions.[3]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4][5] ATR PROTACs, therefore, offer a powerful approach to eliminate ATR protein, disrupt the DDR, and potentially sensitize cancer cells to DNA-damaging agents. This application note provides a detailed protocol for the immunofluorescence staining of γH2AX foci in cultured cells to assess the pharmacodynamic effects of ATR PROTACs.

ATR Signaling Pathway and γH2AX Formation

ATR is a key kinase in the DDR pathway, activated by replication stress. Once activated, ATR phosphorylates a multitude of substrates, including CHK1, which in turn orchestrates cell cycle arrest, stabilization of replication forks, and DNA repair. ATR can also contribute to the phosphorylation of H2AX, leading to the formation of γH2AX foci, which serve as platforms for the assembly of DNA repair machinery.

ATR_Signaling_Pathway ATR Signaling Pathway Leading to γH2AX Foci Formation DNA Damage\n(e.g., Replication Stress) DNA Damage (e.g., Replication Stress) ATR ATR DNA Damage\n(e.g., Replication Stress)->ATR activates ATR PROTAC ATR PROTAC ATR PROTAC->ATR binds to Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System ATR PROTAC->Ubiquitin-Proteasome\nSystem recruits Degraded ATR Degraded ATR ATR->Degraded ATR degradation CHK1 CHK1 ATR->CHK1 phosphorylates H2AX H2AX ATR->H2AX phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair γH2AX γH2AX H2AX->γH2AX γH2AX Foci Formation γH2AX Foci Formation γH2AX->γH2AX Foci Formation Immunofluorescence_Workflow Immunofluorescence Workflow for γH2AX Foci Detection cluster_preparation Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis Seed Cells Seed Cells Treat with ATR PROTAC Treat with ATR PROTAC Seed Cells->Treat with ATR PROTAC Fixation Fixation Treat with ATR PROTAC->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation\n(anti-γH2AX) Primary Antibody Incubation (anti-γH2AX) Blocking->Primary Antibody Incubation\n(anti-γH2AX) Secondary Antibody Incubation\n(fluorescently-labeled) Secondary Antibody Incubation (fluorescently-labeled) Primary Antibody Incubation\n(anti-γH2AX)->Secondary Antibody Incubation\n(fluorescently-labeled) Counterstaining\n(DAPI) Counterstaining (DAPI) Secondary Antibody Incubation\n(fluorescently-labeled)->Counterstaining\n(DAPI) Mount Coverslips Mount Coverslips Counterstaining\n(DAPI)->Mount Coverslips Image Acquisition Image Acquisition Mount Coverslips->Image Acquisition Image Analysis\n(Foci Quantification) Image Analysis (Foci Quantification) Image Acquisition->Image Analysis\n(Foci Quantification)

References

Application Notes and Protocols for ATR-IN-30 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-30 is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, utilized in the synthesis of ATR PROTACs (Proteolysis Targeting Chimeras)[1]. ATR is a critical serine/threonine kinase that acts as a master regulator of the DNA Damage Response (DDR). It is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks. Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, facilitate DNA repair, and maintain genomic stability. Many cancer cells exhibit high levels of replication stress and are therefore highly dependent on the ATR pathway for survival, making ATR an attractive target for cancer therapy. These application notes provide detailed protocols for the use of this compound in in vitro experiments to assess its effects on cell viability and ATR signaling.

Quantitative Data Summary

Table 1: Representative Solubility of ATR Inhibitors in Common Solvents

SolventRepresentative SolubilityMethod
Dimethyl Sulfoxide (DMSO)≥ 10 mMEstimated
EthanolLimited / Not RecommendedGeneral Compound Data
WaterInsolubleGeneral Compound Data
1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mLShake-flask

Data presented here are representative of small molecule ATR inhibitors like Ceralasertib and are intended as a guideline. Actual solubility of this compound should be determined experimentally.

Table 2: Representative Effective Concentrations and IC50 Values of ATR Inhibitors in In Vitro Assays

Cell LineCancer TypeAssay TypeATR InhibitorIC50 / Effective Concentration
HCT116Colon CarcinomaCell ViabilityAZD6738≥1 µM
HT29Colorectal AdenocarcinomaCell ViabilityAZD6738≥1 µM
MiaPaCa-2, PSN-1Pancreatic CancerWestern BlotVE-82280 nM (for attenuation of ATR signaling)
HT29, HCT116, SW480, DLD-1Colorectal CancerWestern BlotAZD67380.5 µM (for inhibition of Chk1 phosphorylation)
MDA-MB-231Triple Negative Breast CancerCell ViabilityElimusertib6-8 nM

These values are examples from studies with different ATR inhibitors and should be used as a starting point for concentration-response experiments with this compound.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquotting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Working Dilutions:

  • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

  • Prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium.

  • It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range for a novel ATR inhibitor is 1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, or according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Protocol 3: Western Blot Analysis of ATR Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of key downstream targets of ATR, such as Chk1.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Optional: DNA damaging agent (e.g., Hydroxyurea, UV radiation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).

    • Optional: To induce ATR activity, treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) during the final hours of the inhibitor treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Chk1 Ser345) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total Chk1 and a loading control (e.g., Actin or GAPDH) to ensure equal protein loading.

Protocol 4: Clonogenic Survival Assay

This assay measures the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells. Replace the medium with fresh medium containing the inhibitor every 2-3 days.

  • Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with 100% methanol (B129727) for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Quantification:

    • Count the number of colonies in each well.

    • Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects ssDNA ssDNA Formation RPA RPA coating ssDNA->RPA ATRIP ATR-ATRIP Recruitment RPA->ATRIP TopBP1 TopBP1 ATRIP->TopBP1 recruits ATR ATR Kinase Activation TopBP1->ATR activates Chk1 Chk1 Phosphorylation (Ser345) ATR->Chk1 phosphorylates CellCycle Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycle DNARepair DNA Repair Chk1->DNARepair ForkStab Replication Fork Stabilization Chk1->ForkStab ATRIN30 This compound ATRIN30->ATR

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate overnight (cell attachment) A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTS/MTT reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance F->G H Calculate % viability and determine IC50 G->H

Caption: Experimental workflow for the cell viability (MTS/MTT) assay.

Western_Blot_Workflow A Seed cells in 6-well plates B Treat with this compound +/- DNA damaging agent A->B C Lyse cells and quantify protein B->C D SDS-PAGE C->D E Transfer to PVDF membrane D->E F Block membrane E->F G Incubate with primary antibody (e.g., anti-p-Chk1) F->G H Incubate with HRP-conjugated secondary antibody G->H I Visualize with ECL substrate H->I J Analyze protein levels I->J

Caption: Experimental workflow for Western blot analysis of ATR pathway inhibition.

References

Troubleshooting & Optimization

Troubleshooting low yield in Atr-IN-30 PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields during the synthesis of the Atr-IN-30 PROTAC. The following information is based on a proposed synthetic route for a hypothetical this compound, composed of an ATR inhibitor warhead, a pomalidomide-based E3 ligase ligand, and a PEG linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low yield after the final coupling step between the ATR inhibitor-linker intermediate and the pomalidomide (B1683931) derivative. What are the potential causes and how can I troubleshoot this?

A1: Low yield in the final coupling step is a common issue. The primary causes can be categorized as incomplete reaction, side reactions, or degradation of the product. Here is a systematic troubleshooting approach:

  • Verify the Purity and Integrity of Your Intermediates:

    • ATR Inhibitor-Linker: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS. Impurities from the previous steps, such as unreacted starting materials or byproducts, can interfere with the final coupling.

    • Pomalidomide Derivative: Ensure the reactive functional group (e.g., amine or carboxylic acid) is present and not protected or degraded. Use LC-MS and NMR to confirm its identity and purity.

  • Optimize Coupling Conditions: The choice of coupling reagents and reaction conditions is critical for amide bond formation, a likely final step.

    • Coupling Reagents: If using standard HATU/DIPEA conditions, consider switching to an alternative coupling reagent system. See the table below for a comparison.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). If the reaction stalls, a slight increase in temperature (e.g., from room temperature to 40 °C) may be beneficial. However, be cautious of potential degradation at higher temperatures.

    • Stoichiometry: Ensure the molar ratio of the reactants is appropriate. A slight excess (1.1-1.2 equivalents) of the pomalidomide derivative and coupling reagents relative to the ATR inhibitor-linker intermediate can drive the reaction to completion.

  • Check for Product Degradation: PROTAC molecules can be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Work-up and Purification: Use neutral pH conditions during aqueous work-up. For purification by preparative HPLC, use a buffered mobile phase (e.g., with 0.1% formic acid or ammonium (B1175870) acetate) to maintain a stable pH.

Data Presentation: Comparison of Coupling Reagents for Final Amide Bond Formation

Coupling Reagent SystemBaseTypical SolventAdvantagesPotential Issues
HATU / DIPEADIPEADMF, NMPHigh efficiency, fast reaction timesCan cause epimerization of chiral centers.
HBTU / DIPEADIPEADMF, NMPSimilar to HATU, often more cost-effective.Potential for side reactions.
EDC / HOBtDIPEA, Et₃NDCM, DMFCost-effective, good for simple amides.Slower reaction rates, may require longer reaction times.
T3PPyridine, Et₃NEtOAc, DCMEffective for sterically hindered substrates.Work-up can be more complex.

Q2: My initial Suzuki coupling reaction to form the core of the ATR inhibitor is showing low conversion. What should I do?

A2: Low conversion in Suzuki couplings is often related to the catalyst, base, or reaction setup.

  • Catalyst Activity:

    • Choice of Catalyst: Ensure you are using a palladium catalyst and ligand combination suitable for your specific substrates. For heteroaromatic systems, specialized ligands like SPhos or XPhos may be necessary.

    • Catalyst Deactivation: Use fresh catalyst and ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.

  • Base and Solvent:

    • Base: The choice and strength of the base are critical. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can be optimized to ensure solubility of all reactants.

  • Reaction Temperature: Most Suzuki couplings require elevated temperatures (80-110 °C). Ensure your reaction is reaching and maintaining the target temperature.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling (Final Step)

  • Dissolve the ATR inhibitor-linker intermediate (1.0 eq) in anhydrous DMF.

  • Add the pomalidomide derivative (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography.

Protocol 2: General Procedure for Suzuki Coupling

  • To a degassed solution of the aryl halide (1.0 eq) and boronic acid or ester (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

Atr_IN_30_Synthesis_Workflow cluster_warhead ATR Inhibitor Synthesis cluster_linker Linker Synthesis cluster_ligand E3 Ligase Ligand Synthesis cluster_protac PROTAC Assembly A Aryl Halide Precursor C Suzuki Coupling A->C B Boronic Acid Derivative B->C D ATR Inhibitor Core C->D E Functionalization for Linker D->E F Functionalized ATR Inhibitor E->F K Coupling 1: ATR Inhibitor + Linker F->K G Bifunctional Linker Synthesis G->K H Pomalidomide I Functionalization H->I J Functionalized Pomalidomide I->J M Coupling 2: Intermediate + Pomalidomide J->M L ATR Inhibitor-Linker Intermediate K->L L->M N Crude this compound PROTAC M->N O Purification N->O P Pure this compound PROTAC O->P Troubleshooting_Low_Yield Start Low Yield Observed CheckIntermediates Check Purity of Intermediates (NMR, LC-MS) Start->CheckIntermediates PurityOK Purity Confirmed? CheckIntermediates->PurityOK Repurify Repurify Intermediates PurityOK->Repurify No OptimizeConditions Optimize Reaction Conditions PurityOK->OptimizeConditions Yes Repurify->CheckIntermediates MonitorProgress Monitor Reaction Progress (TLC, LC-MS) OptimizeConditions->MonitorProgress ReactionComplete Reaction Complete? MonitorProgress->ReactionComplete Incomplete Incomplete Reaction ReactionComplete->Incomplete No CheckDegradation Check for Product Degradation (LC-MS analysis of crude) ReactionComplete->CheckDegradation Yes ChangeReagents Change Coupling Reagents Incomplete->ChangeReagents AdjustStoichiometry Adjust Stoichiometry Incomplete->AdjustStoichiometry ChangeTempTime Adjust Temperature/Time Incomplete->ChangeTempTime ChangeReagents->OptimizeConditions AdjustStoichiometry->OptimizeConditions ChangeTempTime->OptimizeConditions DegradationObserved Degradation Observed? CheckDegradation->DegradationObserved ModifyWorkup Modify Work-up/ Purification (e.g., pH control) DegradationObserved->ModifyWorkup Yes FinalPurification Final Purification DegradationObserved->FinalPurification No ModifyWorkup->FinalPurification

Technical Support Center: Overcoming the "Hook Effect" with ATR PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATR (Ataxia Telangiectasia and Rad3-related) PROTACs (Proteolysis Targeting Chimeras). The focus is on understanding and mitigating the "hook effect," a common challenge in PROTAC-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ATR signaling pathway and why is it a target in cancer therapy?

A1: The ATR signaling pathway is a critical component of the DNA Damage Response (DDR) system.[1] ATR is a kinase that becomes activated in response to DNA damage and replication stress, often characterized by the presence of single-stranded DNA (ssDNA).[2][3] Once activated, ATR phosphorylates a variety of downstream substrates, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to oncogene-induced replication stress.[2] This dependency makes ATR an attractive therapeutic target, and inhibiting its function can lead to synthetic lethality in tumors with specific genetic backgrounds, such as those with ATM deficiencies.[1][4]

ATR_Signaling_Pathway cluster_0 Upstream Events cluster_1 Downstream Signaling DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA generates ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization

ATR Signaling Pathway Activation.

Q2: What is the "hook effect" in the context of ATR PROTACs?

A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a paradoxical decrease in the degradation of the target protein, in this case, ATR.[5][6] This results in a characteristic bell-shaped dose-response curve.[7] The effect occurs because at excessively high concentrations, the ATR PROTAC is more likely to form non-productive binary complexes (either ATR-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex (ATR-PROTAC-E3 Ligase) which is required for ubiquitination and subsequent degradation.[8][9]

PROTAC_Hook_Effect cluster_0 Optimal Concentration cluster_1 High Concentration (Hook Effect) ATR_1 ATR Ternary_1 Productive Ternary Complex ATR_1->Ternary_1 PROTAC_1 PROTAC PROTAC_1->Ternary_1 E3_1 E3 Ligase E3_1->Ternary_1 Degradation_1 ATR Degradation Ternary_1->Degradation_1 ATR_2 ATR Binary_ATR Non-productive Binary Complex (ATR-PROTAC) ATR_2->Binary_ATR PROTAC_2a PROTAC PROTAC_2a->Binary_ATR PROTAC_2b PROTAC Binary_E3 Non-productive Binary Complex (E3-PROTAC) PROTAC_2b->Binary_E3 E3_2 E3 Ligase E3_2->Binary_E3 No_Degradation Reduced/No Degradation Binary_ATR->No_Degradation Binary_E3->No_Degradation

Mechanism of the PROTAC Hook Effect.

Q3: What are the experimental consequences of the hook effect?

Troubleshooting Guide

Issue 1: My Western blot shows a bell-shaped dose-response curve for ATR degradation. Is this the hook effect?

This is a classic indicator of the hook effect.[11] To confirm and troubleshoot, follow these steps:

  • Expand the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. Test a broad range of concentrations, for example from 0.1 nM to 10 µM.[8][10]

  • Determine Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[8]

  • Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ATR-PROTAC-E3 ligase ternary complex at different PROTAC concentrations. Techniques like FRET, SPR, or AlphaLISA can provide direct evidence and help correlate ternary complex formation with the observed degradation profile.[7][11]

Issue 2: My ATR PROTAC shows weak or no degradation at concentrations where I expect it to be active.

This could be due to several factors, including testing at a concentration that falls within the hook effect region.[11]

  • Test a Broader and Lower Concentration Range: It's possible the optimal degradation concentration is much lower than initially anticipated. Test a much wider range of concentrations, including those in the picomolar to nanomolar range.[11]

  • Verify E3 Ligase Expression: Confirm that your cell line expresses the E3 ligase (e.g., Cereblon or VHL) that your ATR PROTAC is designed to recruit. This can be checked via Western blot or qPCR.[8]

  • Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If degradation is consistently low across all concentrations, consider performing cell permeability assays.[7]

  • Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC is binding to both ATR and the E3 ligase within the cellular environment.[7]

Issue 3: How can I design experiments to mitigate the hook effect from the outset?

  • Enhance Cooperativity: The stability of the ternary complex is a key factor. Designing PROTACs with linkers that promote positive cooperativity (where the binding of the first protein enhances the binding of the second) can stabilize the ternary complex over the binary ones, thus reducing the hook effect.[7][12]

  • Optimize the Linker: The length, rigidity, and composition of the PROTAC's linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[11]

  • Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at both an optimal concentration and a higher, "hooked" concentration. This can help elucidate the kinetics of degradation and ternary complex formation.[11]

Troubleshooting_Workflow Start Observe Bell-Shaped Curve or Weak Degradation Step1 Perform Wide Dose-Response (e.g., 0.1 nM - 10 µM) Start->Step1 Decision1 Hook Effect Observed? Step1->Decision1 Step2a Identify Dmax and Optimal Concentration Decision1->Step2a Yes Step2b No Degradation at Any Conc. Decision1->Step2b No Step3a Use Optimal Conc. for Future Experiments Step2a->Step3a Step3b Verify Target Engagement (CETSA/NanoBRET) Step2b->Step3b End Problem Resolved Step3a->End Step4b Verify E3 Ligase Expression (Western/qPCR) Step3b->Step4b Step5b Assess Cell Permeability Step4b->Step5b Step5b->End

Workflow for Troubleshooting the Hook Effect.

Data Presentation

Table 1: Representative Dose-Response Data for an ATR PROTAC Exhibiting the Hook Effect

PROTAC Concentration (nM)% ATR Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100%
185%
1040%
10015% (Dmax)
100050%
1000080%

This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.[8]

Experimental Protocols

Protocol 1: Dose-Response Analysis of ATR Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of ATR protein following treatment with an ATR PROTAC.[8]

  • Cell Seeding: Plate a human cancer cell line known to express ATR (e.g., HCT116, U2OS) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the ATR PROTAC in complete cell culture medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response curve.[8] Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the varying concentrations of the ATR PROTAC for a predetermined time, typically 16-24 hours.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ATR overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ATR band intensity to the loading control.

    • Plot the normalized ATR levels against the log of the ATR PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[8]

Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay measures the proximity of ATR and an E3 ligase induced by a PROTAC in real-time.[5]

  • Cell Engineering: Co-transfect cells (e.g., HEK293) with expression vectors for ATR fused to NanoLuc® luciferase and the E3 ligase of interest (e.g., CRBN) fused to HaloTag®.

  • Cell Seeding: Plate the engineered cells in a white, 96-well assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • PROTAC Addition: Add serial dilutions of the ATR PROTAC to the wells.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.

  • Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration.

References

Optimizing Atr-IN-30 degrader activity in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atr-IN-30, a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of this compound in cellular assays.

Understanding this compound's Mechanism of Action

This compound is a heterobifunctional molecule, often classified as a Proteolysis-Targeting Chimera (PROTAC). It is designed to hijack the cell's natural protein disposal machinery to specifically eliminate the ATR protein[1]. It functions by simultaneously binding to the ATR protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag ATR with ubiquitin, marking it for degradation by the 26S proteasome[1]. This event-driven, catalytic mechanism allows for the substoichiometric removal of ATR, offering a powerful alternative to traditional kinase inhibition[2][3]. For the purposes of this guide, we will assume this compound utilizes the Cereblon (CRBN) E3 ligase, a common strategy for ATR degraders[4].

MOA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation ATR ATR Protein ATR_Bound ATR Degrader This compound Degrader_Bound This compound CRBN CRBN E3 Ligase CRBN_Bound CRBN ATR_Bound->Degrader_Bound Proteasome 26S Proteasome ATR_Bound->Proteasome Recognition Degrader_Bound->Degrader Release & Recycling Degrader_Bound->CRBN_Bound CRBN_Bound->ATR_Bound Polyubiquitination Ub Ubiquitin Ub->CRBN_Bound Recruitment Fragments Degraded ATR (Peptide Fragments) Proteasome->Fragments Degradation Troubleshooting cluster_toxicity Toxicity-Related Issues Start Problem: No or Weak ATR Degradation Concentration Is the concentration optimal? (Check for Hook Effect) Start->Concentration Time Is the incubation time sufficient? Start->Time Ligase Does the cell line express CRBN? Start->Ligase Proteasome Is the proteasome active? Start->Proteasome Detection Is the Western Blot reliable? Start->Detection Sol_Conc Action: Perform broad dose-response (e.g., 1 nM - 20 µM) to find DC50 and identify potential hook effect. Concentration->Sol_Conc If No Sol_Time Action: Perform time-course (e.g., 2, 4, 8, 16, 24, 48h) at optimal concentration. Time->Sol_Time If No Sol_Ligase Action: Verify CRBN expression via Western Blot or qPCR. Use a CRBN-positive control cell line. Ligase->Sol_Ligase If Unknown Sol_Proteasome Action: Co-treat with proteasome inhibitor (e.g., MG132). Degradation should be rescued. Proteasome->Sol_Proteasome If Unknown Sol_Detection Action: Validate ATR antibody. Use positive control lysate. Check transfer efficiency. Detection->Sol_Detection If Uncertain Toxicity Problem: High Cytotoxicity at Low Degradation OffTarget Are there off-target effects? Toxicity->OffTarget Kinetics Is there a kinetic disconnect? Toxicity->Kinetics Sol_OffTarget Action: Use a non-degrading control (inactive E3 ligase ligand). Perform proteomics to identify off-targets. OffTarget->Sol_OffTarget If Suspected Sol_Kinetics Action: Correlate degradation and viability over a detailed time-course. Cell death may lag behind degradation. Kinetics->Sol_Kinetics If Possible Protocol cluster_prep Cell Preparation & Treatment cluster_lysis Lysate Preparation cluster_wb Western Blotting Seed 1. Seed cells in 6-well plates and allow to adhere overnight. Treat 2. Treat with serial dilutions of This compound and vehicle control (DMSO). Seed->Treat Incubate 3. Incubate for the desired time (e.g., 24 hours) at 37°C. Treat->Incubate Wash 4. Wash cells twice with ice-cold PBS. Lyse 5. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Wash->Lyse Harvest 6. Scrape and collect lysate. Incubate on ice for 30 min. Lyse->Harvest Clarify 7. Centrifuge at 14,000 rpm for 15 min at 4°C. Collect supernatant. Harvest->Clarify Quantify 8. Determine protein concentration (e.g., BCA assay). Clarify->Quantify Denature 9. Normalize samples and boil in Laemmli buffer for 5-10 min. Load 10. Load equal protein amounts onto an SDS-PAGE gel. Denature->Load Transfer 11. Transfer proteins to a PVDF or nitrocellulose membrane. Load->Transfer Block 12. Block membrane for 1 hour (e.g., 5% milk in TBST). Transfer->Block Probe 13. Incubate with primary antibodies (anti-ATR, anti-loading control) overnight at 4°C. Block->Probe Detect 14. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. Probe->Detect Image 15. Visualize bands using ECL substrate and an imaging system. Detect->Image Analyze 16. Quantify band intensity using densitometry software. Image->Analyze cluster_prep cluster_prep cluster_lysis cluster_lysis cluster_prep->cluster_lysis cluster_wb cluster_wb cluster_lysis->cluster_wb

References

Technical Support Center: Enhancing Cell Permeability of ATR-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Ataxia Telangiectasia and Rad3-related (ATR) protein targeting PROTACs. Given that PROTACs are often large molecules that defy traditional drug-like properties, achieving sufficient cell permeability to engage with the nuclear ATR protein is a common hurdle.[1][2]

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My ATR PROTAC shows potent activity in biochemical assays but has low efficacy in cell-based assays. Could this be a permeability issue?

Answer: Yes, a significant drop in potency from biochemical to cell-based assays is a classic indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight and polarity, often struggle to cross the cell membrane to reach their intracellular targets.[1][3] For ATR-targeting PROTACs, the challenge is compounded by the need to also cross the nuclear membrane.

To confirm if permeability is the issue, you can perform the following:

  • Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to determine if the PROTAC is binding to ATR and the E3 ligase within the cell.

  • Permeabilized Cell Assays: Compare the degradation activity of your PROTAC in intact versus permeabilized cells. If the activity is significantly higher in permeabilized cells, it strongly suggests a permeability barrier.

Question 2: I've confirmed that my ATR PROTAC has poor cell permeability. What are the initial steps I can take to troubleshoot this?

Answer: A logical workflow for troubleshooting poor permeability involves systematically evaluating and optimizing the different components of the PROTAC molecule.

Here is a suggested troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Poor Permeability A Low Cellular Activity of ATR PROTAC B Assess Cell Permeability (PAMPA, Caco-2) A->B C Is Permeability Low? B->C D Modify Linker C->D Yes H Optimize Further C->H No, investigate ternary complex formation G Re-evaluate Cellular Activity D->G E Modify E3 Ligase Ligand E->G F Employ Prodrug Strategy F->G G->C G->H Activity Improved

Caption: A logical workflow for troubleshooting poor ATR PROTAC activity due to low permeability.

Strategies to Enhance Cell Permeability

Question 3: How can I modify the linker of my ATR PROTAC to improve its cell permeability?

Answer: The linker is a crucial component that can be modified to enhance cell permeability. Consider the following strategies:

  • Reduce Polarity: Avoid linkers with multiple amide motifs. Replacing a polar polyethylene (B3416737) glycol (PEG) linker with a more rigid and less polar 1,4-disubstituted phenyl ring has been shown to improve permeability.

  • Introduce Rigidity and Favorable Conformations: Short, rigid linkers containing moieties like piperidine (B6355638) and piperazine (B1678402) can improve permeability. The goal is to encourage the PROTAC to adopt a conformation that masks polar groups and reduces its size, a concept sometimes referred to as "chameleonic behavior".

  • Introduce Intramolecular Hydrogen Bonds: Designing the linker to promote intramolecular hydrogen bonding can cause the molecule to adopt a more compact, "ball-like" shape, which can improve its ability to cross the lipid bilayer of the cell membrane.

  • Incorporate Basic Nitrogen: Adding basic nitrogen atoms into aromatic rings or alkyl linkers can help to improve solubility without significantly increasing polarity.

Question 4: Are there other advanced strategies to overcome the permeability issues of my ATR PROTAC?

Answer: Yes, several innovative strategies are being explored to enhance PROTAC delivery:

  • Prodrug Approach: A lipophilic group can be added to a polar part of the PROTAC, such as the E3 ligase ligand, to create a prodrug. This lipophilic group is designed to be cleaved off by intracellular enzymes, releasing the active PROTAC inside the cell.

  • In-cell Click-formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable fragments. The cell is treated with a warhead tagged with one part of a click chemistry pair and an E3 ligase ligand tagged with the other. The two fragments then react inside the cell to form the active PROTAC.

  • Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery to specific cell types, the PROTAC can be attached to an antibody that recognizes a cell surface receptor. The antibody-PROTAC conjugate is then internalized by the cell, and the active PROTAC is released intracellularly.

  • Nanoparticle-based Delivery: Encapsulating PROTACs in lipid-based nanoparticles or polymeric micelles can improve their solubility and facilitate their entry into cells.

Quantitative Data Summary

Clear and structured presentation of quantitative data is essential for comparing the effectiveness of different strategies to improve permeability. Below is an illustrative table with hypothetical data for different ATR PROTAC modifications.

PROTAC ID Modification Strategy PAMPA Papp (10-6 cm/s) Caco-2 Papp (A-B) (10-6 cm/s) Caco-2 Efflux Ratio (B-A/A-B) Cellular DC50 (nM)
Atr-IN-30Original Molecule< 0.10.25.8> 1000
This compound-M1Phenyl Linker0.80.92.5500
This compound-M2Intramolecular H-bond1.21.51.8250
This compound-M3Prodrug (Lipophilic ester)2.53.11.2100

Note: Data presented are for illustrative purposes only.

Key Experimental Protocols

Accurate assessment of cell permeability is critical. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Objective: To determine the passive permeability of an ATR PROTAC.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Prepare Solutions: Dissolve the test PROTAC and control compounds in PBS with a small percentage of DMSO (e.g., 5%) to a final concentration of 1-10 µM.

  • Coat Donor Plate: Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.

  • Add Buffer to Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Add Compound to Donor Plate: Add 150 µL of the PROTAC solution to each well of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate and incubate at room temperature for 10-20 hours in a moist chamber.

  • Sample Collection and Analysis: After incubation, collect samples from both the donor and acceptor plates. Analyze the concentration of the PROTAC in each sample by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

G cluster_1 PAMPA Workflow A Prepare PROTAC and Control Solutions D Add PROTAC Solution to Donor Plate A->D B Coat Donor Plate with Artificial Membrane E Assemble Plates and Incubate B->E C Add Buffer to Acceptor Plate C->E D->E F Collect Samples from Donor and Acceptor Plates E->F G Analyze Concentrations by LC-MS/MS F->G H Calculate Papp Value G->H

Caption: A typical experimental workflow for the PAMPA assay.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.

Objective: To determine the bidirectional permeability and efflux ratio of an ATR PROTAC.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well plates)

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS) or Ringers buffer

  • Test PROTAC, control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability), and efflux inhibitors (e.g., verapamil)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).

  • Prepare Dosing Solutions: Prepare the dosing solutions of the test PROTAC and controls in transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the basolateral chamber and the apical chamber.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Follow the same procedure as for A-B, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Analyze the concentration of the PROTAC in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both the A-B and B-A directions.

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

G cluster_2 Caco-2 Permeability Assay Workflow A Seed and Differentiate Caco-2 Cells on Transwells B Verify Monolayer Integrity (TEER Measurement) A->B C Prepare Dosing Solutions B->C D Perform Bidirectional Permeability Assay (A-B & B-A) C->D E Collect Samples from Donor and Receiver Chambers D->E F Analyze Concentrations by LC-MS/MS E->F G Calculate Papp (A-B, B-A) and Efflux Ratio F->G

Caption: A summary of the experimental workflow for the Caco-2 permeability assay.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and can it be mistaken for a permeability issue?

A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While it is not a permeability issue, it can also lead to low cellular efficacy. It is important to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.

Q2: My ATR PROTAC has a high efflux ratio in the Caco-2 assay. What does this mean and what can I do?

A2: A high efflux ratio (typically >2) indicates that your PROTAC is being actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This can significantly reduce the intracellular concentration and efficacy of your PROTAC. To address this, you can try to modify the PROTAC structure to reduce its recognition by efflux transporters. This often involves similar strategies to improving passive permeability, such as altering the linker or masking polar groups.

Q3: How does the choice of E3 ligase ligand affect the permeability of my ATR PROTAC?

A3: The E3 ligase ligand contributes significantly to the overall physicochemical properties of the PROTAC. Ligands for different E3 ligases (e.g., VHL, CRBN) have different properties. For instance, some studies have shown that PROTACs containing a cereblon ligand can have better permeability than those with a VHL ligand, although this is highly dependent on the overall molecular context. It may be beneficial to synthesize your ATR PROTAC with ligands for different E3 ligases and compare their permeability and degradation efficacy.

Q4: What is the general mechanism of action for a PROTAC?

A4: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with two key domains connected by a linker. One domain binds to the protein of interest (in this case, ATR), and the other binds to an E3 ubiquitin ligase. By bringing these two proteins together, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

G cluster_3 PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (ATR-PROTAC-E3) PROTAC->Ternary POI ATR (Target Protein) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated ATR Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of ATR Proteasome->Degradation

Caption: The general mechanism of PROTAC-induced protein degradation.

References

Addressing off-target effects of Atr-IN-30 based degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atr-IN-30 based degraders. The information provided is designed to help address specific issues related to off-target effects and to guide users in the proper validation of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how do degraders based on it work?

This compound is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] In the context of targeted protein degradation, this compound is incorporated into heterobifunctional molecules, most commonly Proteolysis Targeting Chimeras (PROTACs). These PROTACs consist of the this compound moiety to bind to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase. The PROTAC simultaneously binds to both ATR and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate ATR, marking it for degradation by the proteasome. This approach aims to eliminate the ATR protein entirely, which can offer advantages over simple inhibition.[2]

Q2: What are the potential off-target effects of this compound based degraders?

Potential off-target effects can arise from several sources:

  • The this compound warhead: While selective, the this compound ligand may have some affinity for other kinases, particularly within the PIKK family (e.g., ATM, DNA-PK, mTOR).

  • The E3 ligase binder: If a pomalidomide-based E3 ligase binder is used, there is a known risk of off-target degradation of zinc-finger (ZF) proteins.[3]

  • Formation of binary complexes: At high concentrations, the degrader can form non-productive binary complexes with either ATR or the E3 ligase, which can lead to off-target pharmacology. This is known as the "hook effect".[4][5]

  • Downstream signaling perturbations: The degradation of ATR will inevitably affect downstream signaling pathways, which could be misinterpreted as direct off-target effects.

Q3: How can I distinguish between direct off-target effects and downstream signaling consequences?

To differentiate direct off-targets from indirect downstream effects, it is crucial to perform time-course experiments. Direct off-target degradation is expected to occur rapidly, with kinetics similar to the on-target degradation of ATR. Downstream effects on protein expression, which are often transcriptionally regulated, will typically manifest at later time points. Combining proteomics with transcriptomics (e.g., RNA-sequencing) can help to distinguish between protein degradation and changes in gene expression.

Q4: My this compound based degrader is not showing any degradation of ATR. What are the possible causes?

Several factors could lead to a lack of ATR degradation:

  • Poor cell permeability: The physicochemical properties of the PROTAC may prevent it from efficiently crossing the cell membrane.

  • Inefficient ternary complex formation: The linker length or composition may not be optimal for the formation of a stable and productive ternary complex between ATR and the E3 ligase.

  • Low E3 ligase expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase (e.g., VHL or CRBN).

  • "Hook effect": The concentration of the degrader may be too high, leading to the formation of unproductive binary complexes.

  • PROTAC instability: The degrader molecule may be unstable in the cell culture medium or rapidly metabolized by the cells.

Troubleshooting Guides

Problem 1: High background or unexpected bands in Western Blot analysis.
Possible Cause Recommended Solution
Antibody non-specificity Use a highly specific and validated primary antibody for ATR. Perform a literature search for recommended antibodies and validate its specificity in-house using positive and negative controls (e.g., ATR knockout/knockdown cell lines).
Insufficient blocking Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Incomplete protein transfer Optimize transfer conditions (time, voltage, buffer composition) for a high molecular weight protein like ATR. Use a positive control to ensure efficient transfer.
Protein degradation during sample preparation Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice throughout the procedure.
Problem 2: Inconsistent degradation results between experiments.
Possible Cause Recommended Solution
Cellular health and confluency Standardize cell culture conditions. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment, as the efficiency of the ubiquitin-proteasome system can be affected by cell health.
PROTAC stability Assess the stability of your this compound based degrader in the cell culture medium over the time course of your experiment. Prepare fresh stock solutions regularly.
Inconsistent dosing Ensure accurate and consistent dilution of the degrader for each experiment. Perform a full dose-response curve in every experiment.
Problem 3: Suspected "Hook Effect" leading to reduced degradation at high concentrations.
Possible Cause Recommended Solution
Formation of unproductive binary complexes Perform a wide dose-response experiment, including very low and very high concentrations of the degrader. If a bell-shaped curve is observed for ATR degradation, the hook effect is likely occurring. Subsequent experiments should use concentrations in the optimal degradation range.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of an this compound based degrader. In a real experiment, data would be generated for thousands of proteins. A significant negative Log2 fold change with a low p-value indicates potential degradation.

ProteinGene NameLog2 Fold Change (Degrader vs. Vehicle)p-valuePotential Off-Target?Notes
ATRATR-3.5< 0.001On-Target Expected degradation of the target protein.
ATMATM-0.20.56NoNo significant change, suggesting selectivity over this related kinase.
DNA-PKcsPRKDC-0.10.78NoNo significant change, suggesting selectivity.
mTORMTOR-0.30.45NoNo significant change, suggesting selectivity.
ZNF268ZNF268-2.10.005Yes Potential off-target, especially if using a pomalidomide-based E3 ligase binder. Further validation is required.
CDK1CDK10.10.82NoNo significant change.

Experimental Protocols

Protocol 1: Mass Spectrometry-Based Proteomics for Off-Target Profiling

Objective: To globally identify and quantify protein level changes upon treatment with an this compound based degrader to identify potential off-target effects.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., one with known sensitivity to ATR inhibition) to ~70-80% confluency.

    • Treat cells with the this compound based degrader at a concentration that gives optimal ATR degradation (e.g., DCmax) and a higher concentration to assess the hook effect.

    • Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an epimer that does not bind the E3 ligase).

    • Incubate for a time course (e.g., 4, 8, and 24 hours) to distinguish between direct degradation and downstream effects.

  • Cell Lysis and Protein Digestion:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a urea-based buffer and determine protein concentration using a BCA assay.

    • Reduce, alkylate, and digest proteins into peptides using an appropriate protease (e.g., trypsin).

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol.

    • Combine the labeled samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by reverse-phase liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify the changes in their abundance following degrader treatment.

    • Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of the this compound based degrader to ATR in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to a high density.

    • Treat cells with the this compound based degrader or vehicle control for a specified time (e.g., 1-2 hours).

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control (room temperature).

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble ATR in each sample by Western Blotting.

  • Data Analysis:

    • Quantify the band intensities for ATR at each temperature.

    • Plot the percentage of soluble ATR against the temperature for both the vehicle- and degrader-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement and stabilization of ATR.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Atr-IN-30_Degrader This compound Based Degrader ATR_Protein ATR Protein (Target) Atr-IN-30_Degrader->ATR_Protein Binds to Target E3_Ligase E3 Ubiquitin Ligase Atr-IN-30_Degrader->E3_Ligase Recruits E3 Ligase Ternary_Complex ATR - Degrader - E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of ATR Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded_ATR Degraded ATR (Peptides) Proteasome->Degraded_ATR

Caption: Mechanism of action for this compound based degraders.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Cascade cluster_2 Downstream Effects cluster_3 Inhibition/Degradation DNA_Damage DNA Damage / Replication Stress RPA_ssDNA RPA-ssDNA DNA_Damage->RPA_ssDNA ATR ATR CHK1 CHK1 ATR->CHK1 Phosphorylates ATRIP ATRIP ATRIP->ATR Recruits RPA_ssDNA->ATRIP Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Replication_Fork_Stability Replication Fork Stability CHK1->Replication_Fork_Stability Atr_IN_30_Degrader This compound Based Degrader Atr_IN_30_Degrader->ATR Induces Degradation Experimental_Workflow Start Start: Potential Off-Target Effect or Inconsistent Results Initial_Assessment Initial Assessment: Western Blot for ATR Degradation Start->Initial_Assessment Degradation_Observed Degradation Observed? Initial_Assessment->Degradation_Observed CETSA CETSA for Target Engagement Validation Initial_Assessment->CETSA No_Degradation No Degradation Degradation_Observed->No_Degradation No Global_Proteomics Global Proteomics (LC-MS/MS) for Off-Target Identification Degradation_Observed->Global_Proteomics Yes Troubleshoot_Degradation Troubleshoot Degradation Assay: - Cell Permeability - Ternary Complex Formation - E3 Ligase Expression No_Degradation->Troubleshoot_Degradation Orthogonal_Validation Orthogonal Validation of Hits: - Western Blot - Dose-Response Global_Proteomics->Orthogonal_Validation Data_Interpretation Data Interpretation: Distinguish Direct vs. Indirect Effects CETSA->Data_Interpretation Orthogonal_Validation->Data_Interpretation End End: Characterized Degrader Profile Data_Interpretation->End

References

Technical Support Center: Stabilizing Atr-IN-30 for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of the ATR kinase inhibitor, Atr-IN-30. Given that specific public data on this compound is limited, this guide incorporates best practices for small molecule kinase inhibitors and includes comparative data from other well-characterized ATR inhibitors to ensure the successful execution of long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage or replication stress.[1] By inhibiting ATR, this compound can prevent the signaling cascade that leads to cell cycle arrest and DNA repair, making cancer cells with high levels of replication stress more susceptible to cell death.[1]

Q2: I am having trouble dissolving the this compound powder. What is the recommended solvent?

Like many kinase inhibitors, this compound is expected to have low solubility in aqueous solutions. The standard and recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to use anhydrous DMSO as any moisture can negatively impact the solubility and stability of the compound.[2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What can I do to prevent this?

This is a common issue known as kinetic precipitation, which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. Here are some strategies to prevent this:

  • Perform a serial dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of media first.[3]

  • Ensure rapid mixing: When adding the inhibitor stock to the media, vortex or pipette gently and immediately to quickly disperse the compound and avoid localized high concentrations.

  • Pre-warm the media: Using cell culture media pre-warmed to 37°C can sometimes improve the solubility of the compound.

  • Lower the final concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.

Q4: How should I store the solid compound and the DMSO stock solution for maximum stability?

  • Solid Compound: The solid (powder) form of this compound should be stored at -20°C for long-term stability, protected from light and moisture.

  • DMSO Stock Solution: For long-term storage, it is highly recommended to aliquot the high-concentration DMSO stock solution into smaller, single-use volumes and store them at -80°C. This prevents repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture. For short-term storage (up to one month), -20°C is acceptable.

Q5: For how long is this compound stable in an aqueous cell culture medium at 37°C?

It is strongly recommended not to store ATR inhibitors in aqueous solutions for extended periods (e.g., more than a day). The stability in cell culture media at 37°C can be limited and should be determined experimentally. Always prepare fresh working solutions from the frozen DMSO stock immediately before each experiment. For long-term experiments, this means replacing the media with freshly prepared inhibitor-containing media at regular intervals.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results with different batches or preparations of this compound. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from a new vial of solid compound. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Compare the performance of the new stock solution to the old one in a pilot experiment.
Incomplete dissolution of the powder when making the stock solution.Ensure the compound is fully dissolved in DMSO. Use gentle warming (37°C) and sonication if necessary. Visually inspect the solution to ensure it is clear before use.
Media containing this compound becomes cloudy or forms a precipitate after hours or days in the incubator. Delayed precipitation due to the compound's low kinetic solubility in the culture medium.Lower the final working concentration of this compound. Increase the serum concentration in your media if your experimental design allows, as serum proteins can help solubilize hydrophobic compounds.
Evaporation of media during long-term incubation, leading to increased compound concentration.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
The compound is degrading over time in the aqueous environment at 37°C.Perform a stability study to determine the rate of degradation in your specific cell culture medium (see Experimental Protocol 3). Replace the medium with a freshly prepared solution of this compound at regular intervals based on its stability.
No or reduced biological effect of this compound is observed. The actual concentration of the dissolved inhibitor is lower than expected due to precipitation or degradation.Confirm the solubility and stability of this compound in your experimental setup. Prepare fresh solutions for each experiment and consider the possibility of adsorption to plasticware.
The inhibitor is inactive.Check the expiration date and storage conditions of the solid compound and stock solutions. Test a fresh batch of the inhibitor.

Quantitative Data Summary

Table 1: Solubility of Representative ATR Inhibitors in Common Solvents

InhibitorSolventSolubility
Ceralasertib (AZD6738) DMSO83 mg/mL (201.2 mM)
Ethanol30 mg/mL
WaterInsoluble
1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL
Berzosertib (VE-822) DMSO23 mg/mL (49.61 mM)
WaterInsoluble
EthanolInsoluble

Table 2: Key Properties of this compound and Representative ATR Inhibitors

PropertyThis compoundCeralasertib (AZD6738)Berzosertib (VE-822)
Molecular Weight ( g/mol ) Not Publicly Available412.5463.56
Target ATR KinaseATR KinaseATR Kinase
IC50 Not Publicly Available1 nM19 nM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, you can gently warm the tube in a 37°C water bath for 5-10 minutes and/or place it in a sonicator bath for a few minutes to aid dissolution.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage.

Protocol 2: Recommended Dilution Method for Cell-Based Assays

This protocol uses a two-step serial dilution to minimize the risk of precipitation when preparing the final working concentration in cell culture medium.

Procedure:

  • Thaw Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. In a sterile tube, prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in the medium. Mix immediately by gentle vortexing or pipetting.

  • Prepare Final Working Concentration: Add the appropriate volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. For instance, to get a 1 µM final concentration, you would add 10 µL of the 100 µM intermediate solution to each 1 mL of medium in your culture vessel.

  • Mix and Incubate: Gently swirl the plate to ensure even distribution of the compound and immediately return it to the incubator.

Protocol 3: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Prepare Samples: Dilute the 10 mM this compound stock solution into pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and controls (typically ≤ 0.1%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked media. This will serve as your T=0 reference point. Process this sample as described in step 5.

  • Incubate: Aliquot the remaining spiked media into sterile, sealed tubes for each future time point and place them in the incubator at 37°C.

  • Collect Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one aliquot for each condition from the incubator.

  • Sample Processing: To remove proteins that can interfere with HPLC analysis, add three volumes of cold acetonitrile (B52724) to your media sample. Vortex for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples using a validated HPLC method that can separate the parent this compound peak from any potential degradation products.

  • Data Analysis: Calculate the peak area of the this compound at each time point. Determine the percentage of this compound remaining by normalizing the peak area at each time point to the peak area at T=0.

Visualizations

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition ssDNA Replication Stress / ssDNA RPA RPA ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStability Replication Fork Stability pCHK1->ForkStability AtrIN30 This compound AtrIN30->ATR

Caption: Simplified ATR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Recommended Workflow for Preparing this compound Solutions start Start: this compound Powder dissolve Dissolve in 100% Anhydrous DMSO (Vortex, Warm/Sonicate if needed) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot store->thaw intermediate Prepare Intermediate Dilution in pre-warmed (37°C) media thaw->intermediate final Add to culture to achieve final working concentration intermediate->final end Experiment final->end

Caption: Recommended workflow for preparing this compound solutions for cell-based assays.

References

Technical Support Center: Troubleshooting ATR Degrader Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common issues with Western blotting for ATR (Ataxia Telangiectasia and Rad3-related) protein degradation studies.

Frequently Asked Questions (FAQs)

No or Weak ATR Signal

Question: I am not seeing a band for ATR, or the signal is very weak after treating my cells with an ATR degrader. What could be the issue?

Answer: A weak or absent ATR signal is a common issue. Several factors could be contributing to this result:

  • Successful Degradation: The primary reason could be the successful degradation of the ATR protein by the degrader compound. To confirm this, you should include a negative control (e.g., vehicle-treated cells) to ensure the ATR band is present in the absence of the degrader.

  • Low Protein Expression: The cell line you are using may have low endogenous expression of ATR. It is advisable to check protein expression databases like The Human Protein Atlas or BioGPS to confirm the expected expression levels in your chosen cell line.[1]

  • Inefficient Protein Extraction: ATR is a large, nuclear protein, which can make extraction challenging. Incomplete lysis can result in the loss of your protein of interest. Consider using a lysis buffer with sufficient detergent strength and mechanical disruption methods like sonication to ensure complete nuclear lysis.[2]

  • Protein Degradation During Sample Preparation: Proteases and phosphatases released during cell lysis can degrade your target protein.[1] Always prepare lysates on ice or at 4°C and add protease and phosphatase inhibitor cocktails to your lysis buffer.[1][2] Using fresh samples is also recommended to minimize degradation.[1]

  • Poor Antibody Performance: The primary antibody may have low affinity for the target protein or may not be optimized for Western blotting.[3] Ensure you are using an antibody validated for Western blotting and titrate the antibody concentration to find the optimal dilution.[3]

  • Inefficient Protein Transfer: Large proteins like ATR (~300 kDa) can be difficult to transfer efficiently from the gel to the membrane.[2]

    • Transfer Method: Wet transfers are generally more efficient for large proteins than semi-dry transfers.[2]

    • Transfer Time: A longer transfer time may be necessary.[2]

    • Membrane Pore Size: Use a membrane with a 0.45 µm pore size for larger proteins.[2]

High Background

Question: My Western blot for ATR shows high background, making it difficult to interpret the results. How can I reduce the background?

Answer: High background can obscure your results and is often caused by non-specific antibody binding. Here are several ways to address this issue:

  • Blocking: Insufficient blocking can lead to high background.[2]

    • Blocking Agent: The choice of blocking buffer is important. While non-fat dry milk is common, it can sometimes mask certain antigens.[4] Bovine serum albumin (BSA) is a good alternative. It is crucial to check the antibody datasheet for recommended blocking agents.[2]

    • Blocking Time and Concentration: You can try increasing the blocking time or the concentration of the blocking agent.[2]

  • Antibody Concentrations: Both primary and secondary antibody concentrations may be too high.[5] Try diluting your antibodies further.

  • Washing Steps: Inadequate washing can leave behind excess antibodies.[5] Increase the number and duration of your wash steps, and ensure your wash buffer contains a detergent like Tween 20 (typically 0.05-0.1%).[5]

  • Membrane Handling: Handle the membrane with care using tweezers to avoid contamination.[5] Also, do not let the membrane dry out at any point during the procedure.[5]

Unexpected Bands

Question: I am seeing multiple bands in my ATR Western blot. What could be the cause?

Answer: The presence of unexpected bands can be due to several factors:

  • Protein Degradation: If you are using a degrader, you may see smaller bands corresponding to degradation products of ATR.[5]

  • Post-Translational Modifications (PTMs): PTMs such as phosphorylation, ubiquitination, or SUMOylation can cause the protein to migrate at a different molecular weight than predicted.[1]

  • Protein Isoforms: Different isoforms of the ATR protein may exist in your sample.[1] You can check resources like UniProt to see if multiple isoforms have been reported.[1]

  • Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.[4] Ensure your antibodies are specific and consider trying a different antibody if the problem persists.

  • Sample Overload: Loading too much protein can lead to the appearance of non-specific bands.[1] Try loading less protein per lane.

Experimental Protocols

General Western Blotting Protocol for ATR
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or a suitable lysis buffer for nuclear proteins) supplemented with a protease and phosphatase inhibitor cocktail.[1]

    • For nuclear proteins like ATR, sonication on ice may be necessary to shear DNA and release the protein.[2]

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto a low-percentage polyacrylamide gel (e.g., 6-8%) suitable for resolving large proteins.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a 0.45 µm PVDF or nitrocellulose membrane.[2]

    • A wet transfer overnight at 4°C is recommended for large proteins like ATR.[2]

  • Blocking and Antibody Incubation:

    • Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[1]

    • Incubate the membrane with the primary antibody against ATR, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using a chemiluminescence imaging system.

Data Presentation

Table 1: Troubleshooting Summary

IssuePossible CauseRecommended Solution
No/Weak Signal Successful degradationInclude vehicle control.
Low protein expressionCheck protein expression databases.[1]
Inefficient protein extractionUse appropriate lysis buffer, sonicate.[2]
Protein degradationUse fresh samples, add protease inhibitors.[1][2]
Poor antibody performanceUse validated antibody, optimize dilution.[3]
Inefficient protein transferUse wet transfer, longer time, 0.45 µm membrane.[2]
High Background Insufficient blockingIncrease blocking time/concentration, try different blocker.[2]
High antibody concentrationDilute primary and secondary antibodies.[5]
Inadequate washingIncrease number and duration of washes.[5]
Unexpected Bands Protein degradation productsExpected with degrader treatment.
Post-translational modificationsConsider the possibility of PTMs affecting migration.[1]
Protein isoformsCheck for known isoforms.[1]
Non-specific antibody bindingUse a different antibody, optimize conditions.[4]
Sample overloadLoad less protein.[1]

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Effectors cluster_response Cellular Response DNA Damage DNA Damage RPA RPA DNA Damage->RPA ssDNA formation ATRIP ATRIP RPA->ATRIP binds ATR ATR ATRIP->ATR recruits & activates Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (S317/S345) ATR->p_Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest p_Chk1->Cell Cycle Arrest DNA Repair DNA Repair p_Chk1->DNA Repair Fork Stabilization Fork Stabilization p_Chk1->Fork Stabilization

Caption: ATR signaling pathway activation in response to DNA damage.

Western Blotting Workflow

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking (Reduce Non-specific Binding) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Caption: General workflow for a Western blotting experiment.

Troubleshooting Logic

Troubleshooting_Logic Start Western Blot Result No_Signal No / Weak Signal Start->No_Signal High_Background High Background Start->High_Background Unexpected_Bands Unexpected Bands Start->Unexpected_Bands Check_Degradation Check Vehicle Control No_Signal->Check_Degradation Degrader Exp. Optimize_Transfer Optimize Protein Transfer No_Signal->Optimize_Transfer Large Protein Check_Antibody Check Antibody Validity No_Signal->Check_Antibody General Optimize_Blocking Optimize Blocking High_Background->Optimize_Blocking Adjust_Antibody_Conc Adjust Antibody Concentrations High_Background->Adjust_Antibody_Conc Improve_Washing Improve Washing Steps High_Background->Improve_Washing Check_Degradation_Products Consider Degradation Products Unexpected_Bands->Check_Degradation_Products Degrader Exp. Consider_PTMs Consider PTMs / Isoforms Unexpected_Bands->Consider_PTMs Reduce_Protein_Load Reduce Protein Load Unexpected_Bands->Reduce_Protein_Load

Caption: Decision tree for troubleshooting common Western blot issues.

References

Technical Support Center: Refining Linker Design for Atr-IN-30 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for the design and optimization of PROTACs utilizing the selective ATR ligand, Atr-IN-30.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical regulator of the DNA damage response (DDR) and is essential for maintaining genomic integrity.[1] As a selective binder, this compound serves as the target-binding warhead in the design of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the ATR protein.

Q2: What is the mechanism of action of an this compound PROTAC?

An this compound PROTAC is a heterobifunctional molecule composed of three key components: the this compound warhead that binds to the ATR protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects these two elements. By simultaneously binding to both ATR and the E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the ATR protein, marking it for degradation by the proteasome.

Q3: What is the critical role of the linker in an this compound PROTAC?

The linker is a crucial determinant of a PROTAC's efficacy and is not merely a passive spacer. Its length, composition, and attachment points significantly influence the formation and stability of the ATR-PROTAC-E3 ligase ternary complex.[2] An optimized linker ensures a productive orientation of ATR and the E3 ligase, leading to efficient ubiquitination and subsequent degradation. Conversely, a suboptimal linker can result in reduced potency, off-target effects, or a complete loss of activity.

Q4: What are the common types of linkers used in PROTAC design?

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types include:

  • Alkyl Chains: These are flexible, hydrophobic linkers of varying lengths.

  • Polyethylene Glycol (PEG) Linkers: These are more hydrophilic than alkyl chains, which can improve solubility and cell permeability.[3]

  • Rigid Linkers: These often incorporate cyclic structures like piperazine (B1678402) or piperidine (B6355638) to introduce conformational constraints, which can lead to more potent and selective degradation.

  • Clickable Linkers: These utilize "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to facilitate the modular and efficient synthesis of PROTAC libraries with diverse linkers.[4]

Troubleshooting Guides

Issue 1: My this compound PROTAC shows low or no degradation of ATR protein.

This is a common challenge in PROTAC development and can stem from several factors related to the linker design.

Potential Cause Troubleshooting Suggestion Recommended Experiment
Inefficient Ternary Complex Formation The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.Perform a ternary complex formation assay (e.g., NanoBRET, FRET, or pull-down) to assess the ability of the PROTAC to bring ATR and the E3 ligase together.
Poor Cell Permeability The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.Modify the linker to improve its properties, for example, by incorporating more hydrophilic PEG units or using a prodrug strategy. Cell permeability can be assessed using a Caco-2 permeability assay.
Unfavorable Ternary Complex Conformation The linker may orient the ATR protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination.Conduct an in-cell or in-vitro ubiquitination assay to determine if ATR is being ubiquitinated in the presence of the PROTAC. If not, this suggests a need for linker redesign.
Incorrect E3 Ligase Choice The chosen E3 ligase may not be expressed at sufficient levels in the cell line of interest or may not be effective for ubiquitinating ATR.Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in the target cells via Western blot or qPCR. Consider synthesizing a PROTAC with a ligand for an alternative E3 ligase.

Issue 2: I am observing a "hook effect" with my this compound PROTAC.

The "hook effect" is characterized by a decrease in ATR degradation at high PROTAC concentrations. This occurs when the PROTAC forms non-productive binary complexes with either ATR or the E3 ligase, rather than the productive ternary complex.

Potential Cause Troubleshooting Suggestion Recommended Experiment
High Binary Binding Affinity The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, favoring binary complex formation.Design PROTACs that promote positive cooperativity in ternary complex formation. This can be influenced by the linker's rigidity and length.
Suboptimal Linker Design The linker may not be optimal for stabilizing the ternary complex over the binary complexes.Systematically vary the linker length and composition. A linker that enhances positive cooperativity can mitigate the hook effect.

Data Presentation

The following table presents data for a potent and selective ATR degrader, 8i , as described by Wang et al. (2024). This PROTAC was developed from a selective ATR inhibitor and demonstrates significant degradation of ATR in acute myeloid leukemia (AML) cells.

Table 1: Degradation Profile of ATR PROTAC 8i in MV-4-11 Cells

CompoundTargetCell LineDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
8i ATRMV-4-11~50>90Cereblon

To illustrate the impact of linker modifications on PROTAC efficacy, the following table provides a representative example of a linker optimization study for a hypothetical this compound PROTAC series. Please note that this is an illustrative example based on common trends observed in PROTAC development and does not represent actual experimental data for this compound.

Table 2: Illustrative Example of Linker Optimization for this compound PROTACs

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
ATR-PROTAC-1PEG8>1000<10
ATR-PROTAC-2PEG1225065
ATR-PROTAC-3PEG165092
ATR-PROTAC-4PEG2015075
ATR-PROTAC-5Alkyl1240055
ATR-PROTAC-6Rigid (Piperazine)123595

Experimental Protocols

1. Western Blot for ATR Degradation

  • Objective: To determine the dose-dependent degradation of ATR protein by an this compound PROTAC.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against ATR and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection reagent.

    • Quantify the band intensities to determine the percentage of ATR degradation relative to the vehicle control and calculate the DC50 and Dmax values.

2. Ternary Complex Formation Assay (NanoBRET)

  • Objective: To measure the formation of the ATR-PROTAC-E3 ligase ternary complex in live cells.

  • Procedure:

    • Co-transfect cells with expression vectors for NanoLuc-ATR (donor) and HaloTag-E3 ligase (acceptor).

    • Label the HaloTag-E3 ligase with a fluorescent HaloTag ligand.

    • Treat the cells with the this compound PROTAC at various concentrations.

    • Add the NanoBRET substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.

3. In-Cell Ubiquitination Assay

  • Objective: To confirm that the this compound PROTAC induces the ubiquitination of ATR.

  • Procedure:

    • Treat cells with the this compound PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Lyse the cells and immunoprecipitate ATR using an anti-ATR antibody.

    • Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect polyubiquitinated ATR.

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Atr_IN_30_PROTAC This compound PROTAC Ternary_Complex Ternary Complex (ATR-PROTAC-E3) Atr_IN_30_PROTAC->Ternary_Complex ATR ATR Protein ATR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_ATR Ubiquitinated ATR Ubiquitination->Ub_ATR Proteasome Proteasome Ub_ATR->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action of an this compound PROTAC.

ATR_Signaling_Pathway cluster_ATR_pathway ATR Signaling Pathway DNA_Damage DNA Damage / Replication Stress RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATRIP ATRIP RPA_ssDNA->ATRIP TOPBP1 TOPBP1 RPA_ssDNA->TOPBP1 ATR ATR ATRIP->ATR CHK1 CHK1 ATR->CHK1 Phosphorylates TOPBP1->ATR Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Replication_Fork_Stability Replication Fork Stability CHK1->Replication_Fork_Stability

Caption: Simplified ATR signaling pathway.

Troubleshooting_Workflow Start Low/No ATR Degradation Check_Ternary_Complex Assess Ternary Complex Formation Start->Check_Ternary_Complex Check_Permeability Evaluate Cell Permeability Check_Ternary_Complex->Check_Permeability No Check_Ubiquitination Check for ATR Ubiquitination Check_Ternary_Complex->Check_Ubiquitination Yes Redesign_Linker Redesign Linker (Length, Composition, Rigidity) Check_Permeability->Redesign_Linker Good Optimize_Properties Improve Physicochemical Properties Check_Permeability->Optimize_Properties Poor Check_Ubiquitination->Redesign_Linker No Successful_Degradation Successful Degradation Check_Ubiquitination->Successful_Degradation Yes Redesign_Linker->Start Optimize_Properties->Redesign_Linker

Caption: Troubleshooting workflow for linker optimization.

References

How to select the right E3 ligase for an Atr-IN-30 PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) for selecting the optimal E3 ubiquitin ligase for a Proteolysis Targeting Chimera (PROTAC) utilizing the ATR kinase inhibitor, Atr-IN-30, as the target-binding warhead.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of an this compound PROTAC and how does it work?

An this compound PROTAC is a heterobifunctional molecule designed to induce the targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA Damage Response (DDR).[1] Unlike a simple inhibitor (this compound) which only blocks the kinase activity, a PROTAC eliminates the entire protein, removing both its catalytic and non-catalytic scaffolding functions.

The PROTAC molecule consists of three parts:

  • The this compound "warhead" that binds to ATR kinase.

  • A ligand that recruits a specific E3 ubiquitin ligase.

  • A chemical linker connecting the two ligands.[2][3]

By simultaneously binding to ATR and an E3 ligase, the PROTAC forms a ternary complex (ATR–PROTAC–E3 Ligase), which induces the E3 ligase to tag ATR with ubiquitin.[3] This ubiquitination marks ATR for destruction by the cell's proteasome.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation ATR ATR Kinase (POI) ATR_T ATR PROTAC This compound PROTAC PROTAC_T PROTAC E3 E3 Ubiquitin Ligase E3_T E3 ATR_T->PROTAC_T Ub_ATR Poly-ubiquitinated ATR Kinase PROTAC_T->E3_T Ub Ubiquitin E3_T->Ub Recruitment Ub->Ub_ATR Ubiquitination Proteasome Proteasome Ub_ATR->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Fig 1. Mechanism of Action for an this compound PROTAC.
Q2: Which E3 ligases should I consider for an ATR PROTAC and what are the key selection criteria?

While over 600 E3 ligases exist in the human genome, the vast majority of successful PROTACs utilize a small handful for which potent small molecule ligands have been developed. For an ATR PROTAC, the primary candidates are Cereblon (CRBN) and Von Hippel-Lindau (VHL) .

The selection process should be hypothesis-driven, considering several critical factors:

  • Subcellular Co-localization: The E3 ligase must be present in the same cellular compartment as the target protein to enable ternary complex formation. ATR is predominantly a nuclear protein, but also localizes to cytoplasm and centrosomes. Both VHL and CRBN have nuclear and cytoplasmic distribution, making them suitable candidates.

  • Tissue Expression: The E3 ligase should be abundantly expressed in the target cancer cells or tissues. Disparate expression levels can be exploited to achieve tissue-specific degradation. Databases like The Cancer Genome Atlas (TCGA) or the Human Protein Atlas can provide expression data.

  • Ternary Complex Cooperativity: The ability of ATR, the PROTAC, and the E3 ligase to form a stable and productive ternary complex is paramount. This is influenced by the specific protein-protein interactions and is often unpredictable, necessitating empirical testing of multiple E3 ligases.

  • Known Resistance Mechanisms: Some cancer cell lines can develop resistance to PROTACs by downregulating a specific E3 ligase. Having PROTACs that recruit different E3 ligases can circumvent this issue.

FeatureVon Hippel-Lindau (VHL)Cereblon (CRBN)Other Emerging Ligases
Primary Localization Cytoplasm and NucleusPrimarily NucleusVaries (e.g., KEAP1 is cytoplasmic)
Common Ligands HIF-1α mimetics (e.g., VH032)Immunomodulatory drugs (IMiDs) like Thalidomide, PomalidomideBardoxolone (KEAP1), Bestatin (cIAP)
Expression Profile Widely expressed in human tissues.Widely expressed, but levels can vary between cell types.Often more tissue-restricted, offering potential for selectivity.
Considerations VHL-based PROTACs are well-established and structurally characterized.CRBN is the most frequently used E3 ligase in clinical-stage PROTACs.The expanding toolbox may solve issues where VHL/CRBN fail.

E3 Ligase Selection and Validation Workflow

The process of selecting and validating an E3 ligase for your this compound PROTAC should be systematic. It begins with theoretical analysis and progresses through biochemical and cellular validation steps.

Workflow Start Start: Define Target (ATR Kinase) Analysis Step 1: In Silico Analysis - Check ATR localization - Analyze E3 ligase expression (VHL, CRBN, etc.) Start->Analysis Synthesis Step 2: PROTAC Synthesis - Synthesize this compound PROTACs with linkers to ≥2 E3 ligands (e.g., VHL & CRBN) Analysis->Synthesis Biochem Step 3: Biochemical Validation - Ternary Complex Assay (SPR/FRET) - In Vitro Ubiquitination Assay Synthesis->Biochem Cellular Step 4: Cellular Assays - Western Blot for ATR levels - Dose-response (DC50/Dmax) - Time-course of degradation Biochem->Cellular Cellular->Synthesis No degradation? Redesign linker or switch E3 ligase Mechanism Step 5: Mechanism of Action - Proteasome inhibitor rescue - E3 ligase knockout/knockdown Cellular->Mechanism OffTarget Step 6: Selectivity Profiling - Global Proteomics (MS) to identify off-targets Mechanism->OffTarget End Optimized ATR PROTAC OffTarget->End

Fig 2. Recommended workflow for E3 ligase selection and PROTAC validation.

Troubleshooting Guide

Q3: My this compound PROTAC shows weak or no degradation of ATR. What should I do?

This is a common challenge in PROTAC development. A lack of degradation can stem from multiple points in the mechanism of action. Systematically investigate the following possibilities.

Troubleshooting Start Problem: No/Weak ATR Degradation Q1 Does the PROTAC bind ATR and the E3 Ligase? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does it form a stable Ternary Complex? A1_Yes->Q2 Fix1 Solution: Validate warhead/E3 ligand binding independently (e.g., ITC/SPR). A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is ATR ubiquitinated in vitro? A2_Yes->Q3 Fix2 Solution: - Redesign linker (length/type). - Switch E3 ligase (VHL ↔ CRBN). - Poor PPI cooperativity. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the E3 Ligase active and expressed in your cells? A3_Yes->Q4 Fix3 Solution: - Check integrity of in vitro assay components (E1, E2, Ub). - Ternary complex may be non-productive. A3_No->Fix3 Fix4 Solution: - Confirm E3 ligase expression (WB/qPCR). - Test in a different cell line. - Consider PROTAC permeability/efflux. Q4->Fix4

Fig 3. A logical troubleshooting guide for non-functional PROTACs.

Troubleshooting Steps:

  • Confirm Binary Engagement: Ensure your this compound warhead and your E3 ligase ligand retain high affinity for their respective targets in the context of the final PROTAC molecule.

  • Assess Ternary Complex Formation: The inability to form a stable ternary complex is a primary failure mode. The linker length and attachment point are critical and often require optimization. A PROTAC that works with a VHL ligand may not work with a CRBN ligand simply due to different steric and geometric requirements for forming the complex.

  • Evaluate Cellular Factors:

    • E3 Ligase Expression: Confirm that your chosen E3 ligase (e.g., VHL or CRBN) is expressed at sufficient levels in your cell model.

    • Cell Permeability: Ensure your PROTAC can enter the cell and reach the nucleus where ATR resides. Poor physicochemical properties can limit cellular activity.

    • Proteasome and Neddylation Activity: Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should "rescue" ATR from degradation, confirming the degradation is dependent on the intended pathway.

Key Experimental Protocols

Protocol 1: Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the ATR-PROTAC-E3 ligase complex in solution.

Methodology:

  • Reagents:

    • Recombinant His-tagged ATR protein.

    • Recombinant GST-tagged E3 ligase complex (e.g., VHL/ElonginB/ElonginC).

    • This compound PROTAC.

    • Europium-labeled Anti-His antibody.

    • Allophycocyanin (APC)-labeled Anti-GST antibody.

    • Assay Buffer (e.g., PBS with 0.1% BSA).

  • Procedure:

    • Prepare serial dilutions of the this compound PROTAC in assay buffer.

    • In a 384-well plate, add a fixed concentration of His-ATR, GST-E3 ligase, and the respective antibodies.

    • Add the PROTAC dilutions to the wells.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs. A classic "hook" effect may be observed at high concentrations due to the formation of binary complexes.

Protocol 2: Cellular ATR Degradation Assay (Western Blot)

Objective: To measure the reduction in cellular ATR protein levels following PROTAC treatment.

Methodology:

  • Cell Culture:

    • Plate cancer cells (e.g., a line with high ATR dependency) at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a range of concentrations of the this compound PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours).

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against ATR.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize ATR band intensity to the loading control.

    • Plot the normalized ATR levels against PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

References

Interpreting unexpected results in ATR degradation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results in Ataxia Telangiectasia and Rad3-related (ATR) degradation assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful ATR degradation experiment?

A successful experiment utilizing a targeted ATR degrader (e.g., a PROTAC) should result in a significant reduction in total ATR protein levels. This is typically assessed by Western blot. Downstream consequences of ATR degradation can include decreased phosphorylation of Chk1 (a primary ATR target), an increase in markers of DNA damage like γH2AX, and ultimately, reduced cell viability or cell cycle arrest.[1][2]

Q2: My ATR degrader is not showing any effect on ATR protein levels. What are the possible causes?

Several factors could lead to a lack of ATR degradation:

  • Compound Inactivity: The degrader molecule may be degraded or inactive. It is crucial to verify the integrity and activity of your compound stock. If possible, use a fresh batch.[2]

  • Ineffective Ternary Complex Formation: For PROTACs, the formation of a stable ternary complex between ATR, the degrader, and the E3 ligase is essential for ubiquitination and subsequent degradation.[3] Co-immunoprecipitation (Co-IP) experiments can be performed to confirm the formation of this complex.[3]

  • Proteasome Inhibition: The proteasome might be inhibited by other components in your cell culture media, or the cells could have intrinsic resistance. Including a known proteasome inhibitor like MG132 as a control can help determine if the proteasome is active.

  • Cell Line Specificity: The efficacy of a degrader can be cell-line specific, potentially due to varying expression levels of the targeted E3 ligase.

Q3: I observe ATR degradation, but there is no significant effect on cell viability. Why might this be?

  • Cell Cycle Arrest: Cells may arrest in the cell cycle to repair DNA damage, thus preventing immediate cell death. A cell cycle analysis using flow cytometry (e.g., with propidium (B1200493) iodide staining) can clarify if cells are accumulating in a specific phase.

  • Activation of Pro-survival Pathways: The cell might compensate for ATR loss by activating other pro-survival signaling pathways, such as the Akt/mTOR pathway.

  • Insufficient Drug Exposure: The concentration or duration of the degrader treatment may not be sufficient to induce cell death. A dose-response and time-course experiment is recommended.

  • Senescence: Instead of apoptosis, cells might enter a senescent state. This can be assessed by staining for senescence-associated β-galactosidase.

Q4: What are the common off-target effects of molecules used in ATR degradation studies?

Molecules targeting ATR, particularly inhibitors that are often used as components of degraders, can have off-target effects on other kinases, especially within the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The most common off-targets include mTOR, DNA-PK, and ATM. It is advisable to use multiple, structurally distinct degraders to confirm that the observed phenotype is an on-target effect.

Troubleshooting Guide

Issue 1: Inconsistent or No ATR Degradation in Western Blots
Potential Cause Troubleshooting Suggestion
Protein Degradation During Sample Prep Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer. Keep samples on ice or at 4°C during preparation.
Inefficient Protein Extraction Ensure your lysis buffer is appropriate for extracting nuclear proteins like ATR. Sonication can improve lysis efficiency.
Poor Antibody Performance Use a validated primary antibody specific for ATR. Titrate the antibody concentration to optimize the signal-to-noise ratio.
Inefficient Protein Transfer Confirm successful transfer from the gel to the membrane using Ponceau S staining. For large proteins like ATR, consider a wet transfer method with a longer transfer time.
High Protein Synthesis Rate The cell might be synthesizing new ATR protein, counteracting the degradation. A time-course experiment with shorter treatment times (<6 hours) might reveal more significant degradation before new synthesis occurs.
Issue 2: High Background or Non-Specific Bands in Western Blots
Potential Cause Troubleshooting Suggestion
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Inadequate Washing Increase the number and duration of wash steps after antibody incubations.
Contaminated Buffers Use freshly prepared buffers to avoid contamination from bacterial growth.
Non-specific Secondary Antibody Binding Include a control lane with no primary antibody to check for non-specific binding of the secondary antibody.
Issue 3: Unexpected Cell Viability Results
Potential Cause Troubleshooting Suggestion
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms to ATR pathway inhibition. Consider testing a panel of different cell lines.
Incorrect Seeding Density Optimize the cell seeding density for your 96-well plates to ensure cells are in the logarithmic growth phase during the experiment.
Reagent Issues Ensure the cell viability reagent (e.g., MTT, CellTiter-Glo) is not expired and is being used according to the manufacturer's protocol.
Off-Target Effects of the Degrader A non-binding control molecule can help differentiate between on-target and off-target toxicity. For example, a PROTAC analogue with a methylated glutarimide (B196013) cannot bind to the E3 ligase CRBN and serves as a good negative control.

Data Presentation

Table 1: Representative Cellular Potency of ATR Inhibitors

Cell LineCancer TypeATR InhibitorIC50 (µM) for Cell Viability
HCT116Colon CarcinomaAZD6738≥1
HT29Colorectal AdenocarcinomaAZD6738≥1

This table presents representative data for a well-characterized ATR inhibitor to illustrate expected outcomes. Actual values will vary depending on the specific degrader, cell line, and experimental conditions.

Table 2: Representative Inhibition of Chk1 Phosphorylation by an ATR Inhibitor

Cell LineTreatmentFold Decrease in p-Chk1 (Ser345)
Liposarcoma CellsDoxorubicin + VE-822Significant decrease compared to Doxorubicin alone

This table illustrates the expected downstream effect on a key ATR substrate. A successful ATR degradation assay should yield similar results.

Experimental Protocols

Protocol 1: Western Blotting for ATR Degradation
  • Cell Lysis:

    • Treat cells with the ATR degrader for the desired time and at various concentrations.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ATR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the ATR signal to a loading control (e.g., β-actin, GAPDH).

Protocol 2: Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the ATR degrader. Include untreated and vehicle-treated controls.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control and calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Activation cluster_downstream Downstream Effectors DNA_Damage Single-Strand Breaks Stalled Replication Forks RPA RPA DNA_Damage->RPA recruits ATR ATR ATR_ATRIP ATR-ATRIP Complex ATR->ATR_ATRIP ATRIP ATRIP ATRIP->ATR_ATRIP RPA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 Chk1->pChk1 CellCycle Cell Cycle Arrest (S, G2/M) pChk1->CellCycle leads to Repair DNA Repair pChk1->Repair promotes

Caption: ATR Signaling Pathway in response to DNA damage.

Experimental_Workflow Start Start: Treat cells with ATR Degrader Lyse Cell Lysis & Protein Quantification Start->Lyse Viability Cell Viability Assay (e.g., MTT) Start->Viability WB Western Blot for ATR levels Lyse->WB Downstream Assess Downstream Effects (e.g., p-Chk1 Western) Lyse->Downstream Analyze_Deg Analyze ATR Degradation WB->Analyze_Deg Analyze_Via Analyze Cell Viability (IC50) Viability->Analyze_Via Analyze_Down Analyze Downstream Signaling Downstream->Analyze_Down End Conclusion Analyze_Deg->End Analyze_Via->End Analyze_Down->End

Caption: General workflow for an ATR degradation experiment.

References

Validation & Comparative

A Comparative Guide: ATR-IN-30 Based PROTACs Versus Traditional ATR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a pivotal regulator of the DNA Damage Response (DDR), a critical pathway for maintaining genomic integrity. Its role in allowing cancer cells to survive high levels of replication stress makes it a prime target for anticancer therapies. This guide provides a detailed comparison between two major therapeutic modalities targeting ATR: traditional small-molecule inhibitors and the emerging class of Proteolysis Targeting Chimeras (PROTACs), using ATR-IN-30 based compounds as a central example of the latter.

Executive Summary

Traditional ATR inhibitors function by competitively binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting its downstream signaling.[1][2] In contrast, this compound based PROTACs represent a novel approach, inducing the selective degradation of the ATR protein through the ubiquitin-proteasome system.[3][4] This fundamental difference in mechanism leads to distinct biological consequences, with emerging preclinical data suggesting that ATR protein degradation may offer advantages over simple kinase inhibition, including a more profound and sustained pathway inhibition and potentially enhanced anti-tumor efficacy.[4][5] This guide will delve into the mechanistic differences, comparative preclinical data, and the experimental methodologies used to evaluate these two classes of ATR-targeting agents.

Mechanism of Action: Inhibition vs. Degradation

Traditional ATR Inhibitors: These are small molecules that occupy the active site of the ATR kinase, preventing the phosphorylation of its substrates, most notably the checkpoint kinase 1 (CHK1).[1][2] This abrogation of ATR signaling prevents cell cycle arrest in the presence of DNA damage, leading to the accumulation of genomic instability and ultimately cell death, a concept known as synthetic lethality, particularly in cancer cells with pre-existing DNA repair defects (e.g., ATM deficiency).[6]

This compound Based PROTACs: PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (ATR), a linker, and a ligand that recruits an E3 ubiquitin ligase.[7][8] This ternary complex formation (ATR-PROTAC-E3 ligase) triggers the ubiquitination of the ATR protein, marking it for degradation by the 26S proteasome.[7][9] By eliminating the entire protein, PROTACs not only inhibit the kinase activity but also abrogate any non-catalytic scaffolding functions of ATR.[3][4]

Signaling Pathway and Mechanisms of Action

ATR_Signaling_and_Intervention ATR Signaling Pathway and Points of Intervention DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Proteasome Proteasome ATR->Proteasome Degradation Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Failure leads to DNA_Repair->Apoptosis Failure leads to Traditional_Inhibitor Traditional ATR Inhibitor Traditional_Inhibitor->ATR Inhibits kinase activity PROTAC This compound based PROTAC PROTAC->ATR Binds to Ub Ubiquitin PROTAC->Ub Recruits E3 Ligase leading to Ubiquitination Ub->ATR

Caption: ATR signaling pathway and points of intervention by inhibitors and PROTACs.

Comparative Preclinical Data

The following tables summarize the available preclinical data for representative traditional ATR inhibitors and ATR PROTACs. It is important to note that direct head-to-head comparisons are limited and data are often generated in different experimental systems.

Table 1: In Vitro Performance of ATR-Targeting Compounds
Compound ClassRepresentative CompoundTargetBiochemical IC50Cellular Potency (Cell Line)Key Preclinical Findings
Traditional Inhibitor Elimusertib (BAY 1895344)ATR Kinase Activity7 nMIC50 of 78 nM (median in a broad panel of tumor cell lines)[10]Orally active, shows strong in vivo anti-tumor efficacy as monotherapy in DDR-deficient xenograft models.[10]
Traditional Inhibitor Berzosertib (M6620, VX-970)ATR Kinase ActivityN/APotentiates cytotoxicity of cisplatin (B142131) and carboplatin (B1684641) in esophageal cancer cell lines.[11]Increases sensitivity of cancer cells to various DNA-damaging agents.[6][11]
Traditional Inhibitor Ceralasertib (AZD6738)ATR Kinase ActivityN/AIC90 for ATR inhibition in cells is 0.67 µmol/L[10]Orally bioavailable, demonstrates synergistic activity with carboplatin and the PARP inhibitor olaparib.[10]
ATR PROTAC Compound '8i'ATR ProteinN/ADC50 of 0.5 µM in MV-4-11 cells (93% degradation)[12]Induced p53-mediated apoptosis more effectively and earlier than an ATR kinase inhibitor.[3][4]
ATR PROTAC Compound '[I]'ATR ProteinN/ADC50 of 0.53 µM in LoVo cells (Dmax of 84.3%)[13]Induced significant apoptosis in ATM-deficient LoVo cells.[13]
ATR PROTAC Abd110 (42i)ATR ProteinN/AReduced ATR to 40% of control levels in MIA PaCa-2 cells[14]Selectively degraded ATR without affecting ATM and DNA-PKcs.[14]

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: In Vivo Performance of ATR-Targeting Compounds
Compound ClassRepresentative CompoundAnimal ModelDosing and ScheduleKey In Vivo Findings
Traditional Inhibitor VE-821/VX-970Xenograft modelsN/AShowed impressive results in sensitizing tumors to cisplatin, ionizing radiation, and gemcitabine.[6]
ATR PROTAC Compound '8i'AML Xenograft ModelN/ASignificantly inhibited the growth of AML cells in vivo, unlike the ATR inhibitor.[3][4]
ATR PROTAC Compound '[I]'LoVo Colorectal Cancer Xenograft12.5 and 25 mg/kg, i.p., twice dailyShowed dose-dependent antitumor activity with tumor growth inhibition of 39.5% and 51.8%, respectively.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to evaluate ATR inhibitors and PROTACs.

Biochemical Kinase Inhibition Assay (for Traditional Inhibitors)
  • Objective: To quantify the inhibitory effect of a compound on the kinase activity of purified ATR enzyme.

  • Methodology: A common method is the Homogeneous Time Resolved Fluorescence (HTRF) assay.

    • Reaction Setup: Recombinant human ATR enzyme, a biotinylated peptide substrate, and the test compound at various concentrations are incubated in a microplate well.

    • Initiation: The kinase reaction is started by the addition of ATP.

    • Detection: The reaction is stopped, and HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665) are added.

    • Measurement: The plate is read on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

    • Data Analysis: IC50 values are calculated from the dose-response curve.[15]

Cellular Proliferation Assay (MTS/CellTiter-Glo®)
  • Objective: To measure the effect of a compound on the viability and proliferation of cancer cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of the test compound.

    • Incubation: Plates are incubated for a specified period, typically 48-72 hours.

    • Assay Procedure:

      • For MTS assay, MTS reagent is added, and after incubation, the absorbance is read.

      • For CellTiter-Glo®, a reagent that measures ATP levels is added, and luminescence is measured.[1][15]

    • Data Analysis: The signal, which correlates with the number of viable cells, is used to generate dose-response curves and calculate GI50/IC50 values.

Western Blotting for Protein Degradation (for PROTACs)
  • Objective: To quantify the reduction in the target protein (ATR) levels following PROTAC treatment.

  • Methodology:

    • Cell Treatment: Cells are treated with the ATR PROTAC at various concentrations and for different time points.

    • Lysis: Cells are harvested and lysed to extract total protein.

    • Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with a primary antibody specific for ATR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control (e.g., GAPDH or β-actin) is also probed.

    • Detection: The signal is detected using a chemiluminescent substrate and imaged.

    • Analysis: Band intensities are quantified to determine the percentage of ATR protein remaining relative to the control.[16]

In Vivo Xenograft Model Study
  • Objective: To evaluate the anti-tumor efficacy of an ATR-targeting compound in a living organism.

  • Methodology:

    • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule (e.g., oral gavage, intraperitoneal injection).

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

    • Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.[10]

Visualizing Workflows and Concepts

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC This compound PROTAC ATR ATR Protein (POI) PROTAC->ATR binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (ATR-PROTAC-E3) ATR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome signals for Degradation ATR Degradation Proteasome->Degradation results in

Caption: The catalytic cycle of ATR protein degradation induced by a PROTAC.

Experimental_Workflow In Vitro Experimental Workflow for Compound Evaluation Start Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 for Inhibitors) Start->Biochemical_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Lead_Candidate Lead Candidate for In Vivo Studies Biochemical_Assay->Lead_Candidate Proliferation_Assay Cell Proliferation Assay (GI50/IC50) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (DC50/Dmax for PROTACs) Cell_Culture->Western_Blot Proliferation_Assay->Lead_Candidate Downstream_Analysis Downstream Pathway Analysis (e.g., p-CHK1 levels) Western_Blot->Downstream_Analysis Downstream_Analysis->Lead_Candidate

Caption: A generalized workflow for the in vitro evaluation of ATR-targeting compounds.

Conclusion

Both traditional ATR inhibitors and this compound based PROTACs hold significant promise as anticancer agents by targeting a key vulnerability in cancer cells. While traditional inhibitors have a more established clinical development history, the novel mechanism of ATR protein degradation by PROTACs presents a compelling alternative. Preclinical evidence suggests that eliminating the ATR protein may lead to a more robust and sustained therapeutic effect compared to merely inhibiting its kinase function.[4] The choice between these modalities will depend on further preclinical and clinical data, including efficacy in various cancer models, pharmacokinetic and pharmacodynamic properties, and long-term safety profiles. The continued investigation and direct comparison of these two strategies will be crucial in optimizing ATR-targeted therapies for cancer patients.

References

Validating On-Target Activity of ATR-IN-30 Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ATR (Ataxia Telangiectasia and Rad3-related) degraders, with a focus on the validation of on-target activity for compounds such as Atr-IN-30. We will explore the experimental data supporting these validation methods and compare the efficacy of ATR degraders with other ATR-targeting alternatives.

The ATR Signaling Pathway and the Role of Degraders

ATR is a crucial kinase in the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks. Once active, ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and facilitate DNA repair. In many cancers, there is a high reliance on the ATR pathway for survival due to underlying genomic instability and replication stress.

Targeting ATR has emerged as a promising anti-cancer strategy. While inhibitors block the kinase activity of ATR, ATR degraders, often developed as Proteolysis-Targeting Chimeras (PROTACs), function by inducing the ubiquitination and subsequent proteasomal degradation of the entire ATR protein. This can offer a more sustained and potentially more effective therapeutic outcome by eliminating both the kinase and non-kinase functions of ATR.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA formation DNA_Damage->ssDNA ATR ATR ssDNA->ATR activates Proteasome Proteasome ATR->Proteasome CHK1 CHK1 ATR->CHK1 phosphorylates Atr_IN_30 This compound (Degrader) Atr_IN_30->ATR induces degradation via pCHK1 p-CHK1 (S345) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair pCHK1->Cell_Cycle_Arrest promotes

Caption: ATR Signaling Pathway and Point of Intervention by this compound.

Comparative Efficacy of ATR Degraders and Inhibitors

The on-target activity of ATR degraders is primarily quantified by their DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. This is in contrast to ATR inhibitors, which are evaluated by their IC50 (half-maximal inhibitory concentration). The following table summarizes the performance of representative ATR degraders and inhibitors.

Compound/Degrader NameTypeTargetDC50 (nM)Dmax (%)IC50 (nM)Cell Line
This compound Degrader ATR Data not publicly available Data not publicly available N/A N/A
PROTAC ATR degrader-2 (Compound 8i)[1]DegraderATR22.9>90N/AMV-4-11
PROTAC ATR degrader-1 (ZS-7)[2]DegraderATR53084.3N/ALoVo
Ceralasertib (AZD6738)InhibitorATRN/AN/A~75Various
Berzosertib (VE-822/M6620)InhibitorATRN/AN/A~100DU145
Elimusertib (BAY1895344)InhibitorATRN/AN/A~50DU145

Note: Data for this compound is not publicly available. The data presented for other degraders is for comparative purposes.

Key Experiments for On-Target Validation

To confirm that an ATR degrader like this compound is effectively degrading ATR and impacting its downstream signaling, two primary experimental approaches are widely used:

  • Western Blot for Phospho-CHK1 (p-CHK1) Reduction: This method directly assesses the functional consequence of ATR degradation. A reduction in ATR protein levels should lead to a corresponding decrease in the phosphorylation of its primary substrate, CHK1, at serine 345.

  • Immunofluorescence for γH2AX Foci Formation: Degradation of ATR can lead to the collapse of replication forks, resulting in DNA double-strand breaks (DSBs). These DSBs are marked by the phosphorylation of histone H2AX (γH2AX), which forms distinct nuclear foci that can be visualized and quantified. An increase in γH2AX foci indicates the downstream effect of ATR removal.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Cell_Fixation Cell Fixation & Permeabilization Treatment->Cell_Fixation WB Western Blot Cell_Lysis->WB pCHK1_Detection Detect p-CHK1 (S345) & Total ATR WB->pCHK1_Detection Analysis Data Analysis & Quantification pCHK1_Detection->Analysis IF Immunofluorescence Staining Cell_Fixation->IF gH2AX_Detection Visualize γH2AX Foci IF->gH2AX_Detection gH2AX_Detection->Analysis

Caption: Experimental Workflow for Validating On-Target Activity of this compound.

Detailed Experimental Protocols

Western Blot for p-CHK1 (Ser345) Detection

This protocol details the steps to measure the levels of phosphorylated CHK1 as a marker for ATR activity.[3]

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or U2OS) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 6-24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-CHK1 (Ser345) overnight at 4°C.[4] It is also recommended to probe for total ATR to confirm its degradation.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 or a loading control (e.g., β-actin).

Immunofluorescence for γH2AX Foci

This protocol outlines the procedure for visualizing and quantifying DNA double-strand breaks.[5][6]

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound as described above. It is often beneficial to include a positive control, such as a known DNA damaging agent (e.g., etoposide).

  • Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15-30 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[5][6]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[5][6]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[5]

  • Mounting and Imaging: Wash the cells again and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.

By employing these methodologies, researchers can robustly validate the on-target activity of this compound and other ATR degraders, and effectively compare their performance against alternative ATR-targeting compounds.

References

Selectivity Profiling of Atr-IN-30 Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to target and degrade proteins of interest. Atr-IN-30, a potent and selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, serves as a crucial component in the design of ATR-degrading PROTACs. This guide provides a comparative analysis of the selectivity and performance of various this compound based PROTACs, supported by experimental data and detailed protocols to aid in the evaluation and development of these targeted protein degraders.

Introduction to this compound Based PROTACs

This compound is a high-affinity ligand for ATR, a key regulator of the DNA Damage Response (DDR) pathway. By incorporating this compound into a heterobifunctional PROTAC molecule, which also includes a ligand for an E3 ubiquitin ligase, it is possible to induce the targeted degradation of the ATR protein. This approach has shown promise in overcoming the limitations of traditional kinase inhibitors and has demonstrated unique cellular phenotypes, including the induction of apoptosis through kinase-independent functions of ATR. This guide focuses on the selectivity profiling of several this compound based PROTACs, providing a framework for their comparative evaluation.

Comparative Performance of this compound Based PROTACs

The following tables summarize the quantitative data on the degradation potency and selectivity of notable this compound based PROTACs from published studies. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

PROTACE3 Ligase LigandTarget Degradation (DC50/Percent Degradation)Cell LineSelectivity NotesReference
8i Lenalidomide93% ATR degradation at 0.5 µMMV-4-11Not specified in detail, but described as a potent and selective ATR degrader.[1][2]
10b Lenalidomide86% ATR degradation at 0.5 µMMV-4-11Part of a series with 8i, suggesting similar selectivity profile.[1]
12b Lenalidomide81% ATR degradation at 0.5 µMMV-4-11Part of a series with 8i, suggesting similar selectivity profile.[1]
42i (Abd110) LenalidomideReduced ATR to 40% of untreated levels at 1 µMMIA PaCa-2Did not affect the levels of related kinases ATM and DNA-PKcs.[3]
ZS-7 PomalidomideDC50 of 0.53 µMLoVoSelective degradation of ATR.

Table 1: Degradation Potency and Selectivity of this compound Based PROTACs. This table provides a summary of the reported degradation capabilities and selectivity of different this compound based PROTACs.

PROTACCell LineAssay TypeEndpointKey FindingsReference
8i MV-4-11, MOLM-13Cell ViabilityIC50Exhibited potent anti-proliferative activity. The degrader induced different cellular phenotypes compared to the ATR kinase inhibitor, suggesting kinase-independent effects.
42i (Abd110) MIA PaCa-2Western BlotProtein LevelsSelectively degraded ATR without affecting ATM and DNA-PKcs.
ZS-7 LoVoApoptosis AssayApoptotic RateInduced significant apoptosis at concentrations of 0.5 µM and 1 µM.

Table 2: Cellular Activity of this compound Based PROTACs. This table highlights the functional consequences of ATR degradation by different PROTACs in cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in the evaluation of this compound based PROTACs.

Protocol 1: Western Blot for ATR Degradation

This protocol is used to quantify the reduction in ATR protein levels following PROTAC treatment.

Materials:

  • Cancer cell lines (e.g., MV-4-11, MIA PaCa-2)

  • This compound based PROTACs

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ATR, anti-p-Chk1 (Ser345), anti-Chk1, anti-ATM, anti-DNA-PKcs, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 12, 24, or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the ATR signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (MTT/MTS)

This assay determines the effect of ATR degradation on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • This compound based PROTACs

  • MTT or MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After overnight attachment, treat cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Kinase Selectivity Profiling (Conceptual Framework)

Methodology: A comprehensive kinase panel (e.g., KINOMEscan™) would be utilized to assess the binding affinity of the this compound based PROTACs against a wide range of human kinases.

Procedure:

  • Compound Submission: The PROTAC of interest is submitted for screening at a single concentration (e.g., 1 µM) against the kinase panel.

  • Binding Assay: The assay typically involves a competition binding assay where the ability of the test compound to displace a ligand from the kinase active site is measured.

  • Data Analysis: The results are reported as percent of control, where a lower percentage indicates stronger binding. Hits are typically defined as kinases with a percent of control below a certain threshold (e.g., <10% or <35%).

  • Dose-Response: For identified hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd) or IC50 value, providing a quantitative measure of binding affinity.

  • Comparative Analysis: The selectivity score (e.g., S-score) can be calculated to provide a quantitative measure of selectivity.

Visualizing Key Pathways and Workflows

To better understand the context of this compound based PROTACs, the following diagrams illustrate the ATR signaling pathway and a general experimental workflow for PROTAC characterization.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA_RPA ssDNA-RPA Complex DNA_Damage->ssDNA_RPA ATR_ATRIP ATR-ATRIP Complex ssDNA_RPA->ATR_ATRIP Recruitment CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation Apoptosis Apoptosis ATR_ATRIP->Apoptosis Kinase-independent pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair PROTAC This compound PROTAC PROTAC->ATR_ATRIP Degradation

Caption: ATR Signaling Pathway and PROTAC Intervention.

PROTAC_Characterization_Workflow PROTAC_Design PROTAC Design & Synthesis (this compound warhead) Biochemical_Assays Biochemical Assays PROTAC_Design->Biochemical_Assays Cellular_Assays Cellular Assays PROTAC_Design->Cellular_Assays Selectivity_Profiling Selectivity Profiling PROTAC_Design->Selectivity_Profiling Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Biochemical_Assays->Ternary_Complex Degradation Target Degradation (Western Blot) Cellular_Assays->Degradation Cell_Viability Cell Viability (MTT/MTS) Cellular_Assays->Cell_Viability Lead_Optimization Lead Optimization Degradation->Lead_Optimization Cell_Viability->Lead_Optimization Kinome_Scan Kinome Scan Selectivity_Profiling->Kinome_Scan Off_Target_WB Off-Target Western Blot (ATM, DNA-PKcs) Selectivity_Profiling->Off_Target_WB Kinome_Scan->Lead_Optimization

Caption: Experimental Workflow for PROTAC Characterization.

Conclusion

This compound based PROTACs represent a promising class of targeted protein degraders with the potential to overcome resistance to conventional ATR inhibitors. The comparative data presented in this guide highlight the potent and selective nature of several lead compounds. However, the lack of comprehensive, head-to-head kinome-wide selectivity data underscores the need for further standardized profiling to fully delineate the off-target effects of these molecules. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and contribute to the development of next-generation ATR-targeted therapies. Future work should focus on generating comprehensive selectivity profiles and further optimizing the pharmacological properties of these promising degraders.

References

A Comparative Guide to the Efficacy of Atr-IN-30 Derived Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of various PROTAC (Proteolysis Targeting Chimera) degraders derived from the ATR (Ataxia Telangiectasia and Rad3-related) ligand, Atr-IN-30. ATR kinase is a critical regulator of the DNA damage response (DDR), and its degradation represents a promising therapeutic strategy in oncology. This document summarizes key performance data, details experimental methodologies for assessing efficacy, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of ATR Degraders

The following tables summarize the degradation potency and cellular effects of prominent this compound derived degraders. It is important to note that the data presented are compiled from different studies and experimental conditions; therefore, direct comparisons should be interpreted with caution.

DegraderTargetE3 Ligase LigandDC50Max Degradation (Dmax)Cell LineKey Findings
ZS-7 ATRThalidomide0.53 µM[1]84.3%[1]LoVo (colorectal cancer)Potent and selective ATR degradation; demonstrated in vivo anti-tumor activity.[1]
8i ATRPomalidomideNot Reported~93% at 0.5 µM[2]MV-4-11 (acute myeloid leukemia)The most effective among the compared PROTACs in this study; induced apoptosis.[2]
10b ATRPomalidomideNot Reported~86% at 0.5 µMMV-4-11 (acute myeloid leukemia)High degradation efficiency.
12b ATRPomalidomideNot Reported~81% at 0.5 µMMV-4-11 (acute myeloid leukemia)High degradation efficiency.
Abd110 (42i) ATRLenalidomideNot Reported~60% at 1 µMMIA PaCa-2 (pancreatic cancer)Selectively degraded ATR without affecting ATM and DNA-PKcs.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of ATR degraders are provided below.

Western Blotting for ATR Degradation

This assay is used to quantify the reduction in ATR protein levels following treatment with a degrader.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ATR, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the ATR degrader at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the ATR signal to the loading control to determine the percentage of degradation.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • ATR degrader stock solution

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the ATR degrader. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Addition:

    • Add MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • ATR degrader

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the ATR degrader for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are considered early apoptotic.

    • FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualizations

ATR Signaling Pathway and PROTAC Mechanism

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism by which this compound derived PROTACs induce its degradation.

ATR_Signaling_and_PROTAC cluster_0 Cellular Environment cluster_1 PROTAC Intervention DNA_Damage DNA Damage / Replication Stress ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Ternary_Complex Ternary Complex (ATR-PROTAC-E3) ATR_ATRIP->Ternary_Complex Degradation ATR Degradation ATR_ATRIP->Degradation p_CHK1 p-CHK1 (Active) CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair p_CHK1->Cell_Cycle_Arrest initiates Atr_IN_30_Degrader This compound Derived PROTAC Degrader Atr_IN_30_Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of ATR Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Proteasome->Degradation

ATR signaling and PROTAC-mediated degradation.
Experimental Workflow for Efficacy Evaluation

This diagram outlines the general workflow for assessing the efficacy of an this compound derived degrader.

Experimental_Workflow cluster_workflow Degrader Efficacy Assessment Workflow Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Treatment Treatment with This compound Degrader (Dose-Response & Time-Course) Cell_Culture->Treatment Western_Blot Western Blot (ATR Degradation) Treatment->Western_Blot Cell_Viability Cell Viability Assay (MTS/MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (DC50, IC50, % Apoptosis) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Workflow for evaluating ATR degrader efficacy.

References

In Vivo Showdown: Atr-IN-30 PROTACs Demonstrate Superior Efficacy in Animal Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the novel PROTAC degrader, Atr-IN-30 (also referred to as PROTAC ATR degrader-2 or compound 8i), against conventional ATR inhibitors reveals a significant advancement in the targeted degradation of the ATR kinase, a critical component of the DNA damage response pathway. In preclinical animal models of acute myeloid leukemia (AML), this compound not only exhibits potent tumor growth inhibition but also demonstrates a favorable safety profile, positioning it as a promising therapeutic strategy for this challenging malignancy.

This guide provides a comprehensive in vivo validation of this compound PROTACs, presenting a comparative analysis with established ATR inhibitors, berzosertib (M6620/VX-970) and VE-821. The data herein is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical performance and therapeutic potential of this next-generation protein degrader.

Superior Anti-Tumor Efficacy of this compound PROTACs

In a key study utilizing a subcutaneous xenograft model of the human AML cell line MV-4-11, this compound demonstrated marked anti-proliferative effects. Treatment with this compound resulted in significant tumor growth inhibition compared to both vehicle-treated controls and animals treated with a conventional ATR kinase inhibitor.

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
This compound (PROTAC) 50 mg/kg, i.p., qdSignificant Significant [1]
ATR Kinase Inhibitor 1 50 mg/kg, i.p., qdModerateModerate[1]
Vehicle Control ---[1]
Berzosertib 60 mg/kg, p.o., dailyVaries by modelVaries by model[2]
VE-821 Not specifiedVaries by modelVaries by model[3]

Note: Specific quantitative TGI percentages and survival data for this compound are detailed in the primary publication by Wang Y, et al.. The table provides a qualitative summary based on the available abstract.

Pharmacokinetic Profile of this compound PROTACs

While detailed pharmacokinetic parameters for this compound are pending full publication, initial reports suggest good bioavailability and a profile suitable for in vivo studies. A comparative overview of pharmacokinetic properties for ATR inhibitors is presented below.

CompoundAnimal ModelDosing RouteKey Pharmacokinetic ObservationsReference
This compound (PROTAC) MouseIntraperitonealGood in vivo characteristics
Berzosertib MouseIntravenousNon-linear pharmacokinetics, extensive tissue distribution

Safety and Tolerability

A critical aspect of in vivo validation is the assessment of a compound's safety profile. In the AML xenograft model, mice treated with this compound did not exhibit any significant signs of toxicity or weight loss, suggesting that the PROTAC is well-tolerated at therapeutically effective doses.

Mechanism of Action: Beyond Kinase Inhibition

The superior in vivo performance of this compound is attributed to its unique mechanism of action as a PROTAC. Unlike traditional inhibitors that merely block the kinase activity of ATR, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire ATR protein. This leads to a more profound and sustained disruption of the DNA damage response pathway.

cluster_0 This compound PROTAC Action This compound This compound Ternary_Complex Ternary Complex (ATR - this compound - E3 Ligase) This compound->Ternary_Complex ATR_Protein ATR Protein ATR_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of ATR Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation ATR Protein Degradation Proteasome->Degradation

This compound PROTAC Mechanism of Action

This degradation-based approach is believed to trigger a more robust apoptotic response in cancer cells, contributing to the enhanced anti-tumor efficacy observed in vivo.

Experimental Protocols

In Vivo Xenograft Model for Efficacy Studies

A representative protocol for evaluating the in vivo efficacy of this compound PROTACs in an AML xenograft model is outlined below.

  • Cell Culture: Human AML cell lines (e.g., MV-4-11) are cultured under standard conditions.

  • Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG), aged 6-8 weeks, are used for the study.

  • Tumor Implantation: A suspension of AML cells (e.g., 5 x 106 cells in a mixture of PBS and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm3), mice are randomized into treatment groups.

  • Drug Administration:

    • This compound Group: Administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 50 mg/kg, daily).

    • ATR Inhibitor Group: Administered via the same route and schedule as the PROTAC.

    • Vehicle Control Group: Administered with the vehicle used to formulate the compounds.

  • Efficacy Endpoints:

    • Tumor growth is measured throughout the study.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to confirm ATR protein degradation).

    • A separate cohort may be used for survival analysis.

Start Start Cell_Culture Culture AML Cells Start->Cell_Culture Tumor_Implantation Implant Cells into Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound, Inhibitor, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Efficacy & Pharmacodynamic Analysis Monitoring->Endpoint

References

A Researcher's Guide to Orthogonal Validation of ATR Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response (DDR), has emerged as a promising therapeutic strategy in oncology. Unlike traditional inhibition, which only blocks a protein's function, targeted protein degradation leads to the removal of the entire protein. This guide provides an objective comparison of orthogonal methods to validate ATR protein degradation, complete with experimental protocols, quantitative data, and visual workflows to ensure robust and reliable results.

The Ubiquitin-Proteasome System: The Engine of Targeted Protein Degradation

Targeted protein degradation typically utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which bring the target protein (ATR) into proximity with an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of ATR, marking it for degradation by the proteasome. Validating this multi-step process requires a multi-pronged approach.

cluster_0 PROTAC-Mediated Degradation ATR ATR Ternary Complex Ternary Complex ATR->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degraded ATR Proteasome->Degraded ATR

PROTAC-mediated degradation of ATR protein.

Comparison of Orthogonal Validation Methods

A combination of methods is crucial to confidently assess the efficacy and specificity of an ATR degrader. Each technique offers unique insights into the degradation process.

Method Principle Advantages Limitations
Western Blot Antibody-based detection of ATR protein levels in cell lysates.Widely available, relatively inexpensive, provides a direct measure of protein abundance.Semi-quantitative, dependent on antibody quality, lower throughput.
Quantitative Mass Spectrometry Unbiased identification and quantification of proteins and their post-translational modifications.Highly sensitive and quantitative, provides a global view of proteome changes (on- and off-target effects).Requires specialized equipment and expertise, complex data analysis.
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown of a target protein to identify interacting partners (e.g., ubiquitin).Confirms the mechanism of action (ubiquitination).Can be technically challenging, may miss transient interactions.
Functional Assays (e.g., CHK1 Phosphorylation) Measures the downstream signaling consequences of ATR degradation.Provides evidence of functional impact, confirms loss of ATR activity.Indirect measure of degradation, pathway complexity can confound results.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Confirms target engagement by the degrader in a cellular context.Does not directly measure degradation, requires specific antibodies or mass spectrometry for readout.

Quantitative Data Comparison

The following table summarizes representative quantitative data for ATR protein degradation, primarily focusing on PROTAC-induced degradation. Note that DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can vary between cell lines and experimental conditions.

Degrader Method Cell Line DC50 Dmax Reference
Abd110 (ATR PROTAC)Western BlotMOLT-4 (T-ALL)~0.5 µM>90% after 24h[1][2]
Abd110 (ATR PROTAC)Western BlotVarious leukemic cells70-90% degradation at 1 µM after 24hNot specified[1]

Experimental Protocols

Western Blot for ATR Degradation

This protocol is optimized for the detection of high molecular weight proteins like ATR (~300 kDa).

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (low percentage or gradient, e.g., 3-8% Tris-Acetate)

  • Transfer buffer (with 10% methanol (B129727) and 0.02-0.05% SDS)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against ATR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the ATR degrader at various concentrations and time points. Harvest and lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (30-50 µg) onto the gel. Run the gel at a low voltage for a longer duration to ensure proper separation.

  • Protein Transfer: Perform a wet transfer to a PVDF membrane. For high molecular weight proteins, transfer overnight at a low constant voltage (e.g., 20-30V) at 4°C or for 2-3 hours at a higher voltage (e.g., 70-100V) with cooling.[3][4][5]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary ATR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Treatment Cell Treatment Lysis Lysis Cell Treatment->Lysis Quantification Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Analysis Analysis Detection->Analysis

Western Blot experimental workflow.
Co-Immunoprecipitation for ATR Ubiquitination

This protocol confirms that ATR degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Co-IP lysis buffer

  • Antibody against ATR

  • Protein A/G magnetic beads

  • Antibody against Ubiquitin

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysis: Treat cells with the ATR degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with an anti-ATR antibody overnight at 4°C.

    • Add protein A/G beads to pull down the ATR-antibody complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody.

Cell Treatment\n(Degrader + MG132) Cell Treatment (Degrader + MG132) Lysis Lysis Cell Treatment\n(Degrader + MG132)->Lysis Immunoprecipitation\n(anti-ATR) Immunoprecipitation (anti-ATR) Lysis->Immunoprecipitation\n(anti-ATR) Wash Wash Immunoprecipitation\n(anti-ATR)->Wash Elution Elution Wash->Elution Western Blot\n(anti-Ubiquitin) Western Blot (anti-Ubiquitin) Elution->Western Blot\n(anti-Ubiquitin)

Co-Immunoprecipitation workflow for ubiquitination.
Quantitative Mass Spectrometry

This method provides an unbiased and global view of protein degradation.

Procedure:

  • Sample Preparation: Treat cells with the ATR degrader and a vehicle control. Lyse the cells, and quantify and digest the proteins into peptides.

  • Isobaric Labeling (e.g., TMT): Label the peptides from each condition with different isobaric tags.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins. A significant decrease in the abundance of ATR confirms on-target degradation, while changes in other proteins can reveal off-target effects.

Cell Treatment Cell Treatment Lysis & Digestion Lysis & Digestion Cell Treatment->Lysis & Digestion Isobaric Labeling Isobaric Labeling Lysis & Digestion->Isobaric Labeling LC-MS/MS LC-MS/MS Isobaric Labeling->LC-MS/MS Data Analysis\n(Protein Quantification) Data Analysis (Protein Quantification) LC-MS/MS->Data Analysis\n(Protein Quantification)

Quantitative Mass Spectrometry workflow.
Functional Assay: CHK1 Phosphorylation

ATR is a kinase that phosphorylates downstream targets, including CHK1 at Ser345, to initiate the DNA damage response. A loss of ATR should lead to a decrease in CHK1 phosphorylation upon DNA damage.[6]

Procedure:

  • Cell Treatment: Treat cells with the ATR degrader.

  • Induce DNA Damage: Induce DNA damage (e.g., with UV radiation or hydroxyurea) to activate the ATR pathway.

  • Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described above.

  • Analysis: Probe the membrane with antibodies against phospho-CHK1 (Ser345) and total CHK1. A decrease in the ratio of phospho-CHK1 to total CHK1 indicates a functional consequence of ATR degradation.[2]

ATR Degradation ATR Degradation Loss of Kinase Activity Loss of Kinase Activity ATR Degradation->Loss of Kinase Activity DNA Damage Reduced p-CHK1 Reduced p-CHK1 Loss of Kinase Activity->Reduced p-CHK1 DNA Damage

Functional consequence of ATR degradation.

Logical Relationship of Validation Methods

The orthogonal methods described provide a comprehensive validation of ATR protein degradation, from confirming the loss of the protein to understanding its mechanistic and functional consequences.

cluster_0 ATR Degradation Validation Western Blot Western Blot (Confirms ATR loss) Mass Spectrometry Mass Spectrometry (Confirms ATR loss and specificity) Western Blot->Mass Spectrometry Co-IP Co-IP (Confirms ubiquitination) Western Blot->Co-IP Functional Assay Functional Assay (Confirms loss of activity) Western Blot->Functional Assay CETSA CETSA (Confirms target engagement) CETSA->Western Blot

Logical flow of orthogonal validation methods.

References

Benchmarking Atr-IN-30 and Other ATR Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), making it a prime target in oncology. While ATR inhibitors have been the focus of significant research, a new class of molecules, ATR degraders, has emerged with the potential for improved therapeutic outcomes. These degraders, often developed as Proteolysis Targeting Chimeras (PROTACs), offer an alternative mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the ATR protein.

This guide provides a comparative overview of Atr-IN-30 and other recently developed ATR degraders, presenting key performance data from preclinical studies. This compound is a selective ATR ligand utilized in the synthesis of ATR PROTACs, such as PROTAC ATR degrader-2. This guide will benchmark the performance of ATR degraders derived from or similar to those synthesized using this compound against other known ATR degraders.

Data Presentation

The following tables summarize the quantitative data available for various ATR degraders, focusing on their degradation efficiency (DC50 and Dmax) and cellular activity. It is important to note that the data presented here is collated from different studies and the experimental conditions (e.g., cell lines, treatment duration) may vary.

Table 1: In Vitro Degradation Performance of ATR Degraders

Degrader NameStructure/TypeCell LineDC50Dmax (% Degradation)Treatment TimeE3 Ligase Ligand
PROTAC ATR degrader-1 (ZS-7) PROTACLoVo (colorectal cancer)0.53 µM[1][2]84.3%[3]72 h[3]VHL
PROTAC ATR degrader-2 (Compound 8i) PROTAC synthesized using an ATR ligand like this compound[4]MV-4-11 (AML)22.9 nM93% (at 0.5 µM)12 hCereblon (Lenalidomide)
MOLM-13 (AML)34.5 nMNot ReportedNot ReportedCereblon (Lenalidomide)
Abd110 (42i, Ramotac-1) PROTACMIA PaCa-2 (pancreatic cancer)Not Reported60% (at 1µM)24 hCereblon (Lenalidomide)
MV-4-11 (AML)Not Reported80-90% (at 1 µM)Not ReportedCereblon (Lenalidomide)
Compound 10b PROTACMV-4-11 (AML)Not Reported86% (at 0.5 µM)Not ReportedCereblon
Compound 12b PROTACMV-4-11 (AML)Not Reported81% (at 0.5 µM)Not ReportedCereblon

Table 2: In Vivo Antitumor Activity of ATR Degraders

Degrader NameXenograft ModelDosingTumor Growth Inhibition (TGI)Key Findings
PROTAC ATR degrader-1 (ZS-7) LoVo colorectal cancer xenografts (BALB/c nude mice)12.5 and 25 mg/kg (i.p., twice daily)39.5% and 51.8%, respectivelyShowed dose-dependent antitumor activity and a favorable safety profile. Also demonstrated high efficacy in combination with cisplatin.
PROTAC ATR degrader-2 (Compound 8i) AML mouse modelNot specifiedSignificantly inhibited the growth of AML cells in vivoExhibited good pharmacokinetic characteristics and potent antitumor efficacy.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of ATR degraders.

Western Blotting for ATR Protein Degradation

Objective: To quantify the reduction in ATR protein levels following treatment with a degrader.

Materials:

  • Cancer cell lines

  • ATR degrader compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ATR, anti-β-actin or other loading controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of the ATR degrader for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against ATR overnight at 4°C. Also, probe for a loading control protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ATR signal to the loading control to determine the percentage of degradation. DC50 and Dmax values can be calculated from dose-response curves.

Cell Viability Assay (e.g., MTT or MTS Assay)

Objective: To assess the cytotoxic effects of the ATR degrader.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • ATR degrader compounds

  • Cell viability reagent (e.g., MTT, MTS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the ATR degrader.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well.

  • Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of an ATR degrader in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for implantation

  • ATR degrader formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the ATR degrader and vehicle control according to the determined dosing schedule (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Analysis: Calculate tumor growth inhibition and assess the overall safety and tolerability of the compound.

Mandatory Visualization

ATR Signaling Pathway and PROTAC Mechanism

Caption: ATR signaling and PROTAC-mediated degradation.

Experimental Workflow for ATR Degrader Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Evaluation start Start: ATR Degrader Candidate cell_culture Cell Culture Treatment (Dose-Response) start->cell_culture western_blot Western Blot (ATR Degradation) cell_culture->western_blot cell_viability Cell Viability Assay (Cytotoxicity) cell_culture->cell_viability dc50_dmax Calculate DC50/Dmax western_blot->dc50_dmax ic50 Calculate IC50 cell_viability->ic50 lead_candidate Lead Candidate Selection dc50_dmax->lead_candidate ic50->lead_candidate xenograft Xenograft Model Establishment treatment Compound Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint_analysis Endpoint Analysis (TGI, Pharmacodynamics) monitoring->endpoint_analysis endpoint_analysis->lead_candidate Refinement lead_candidate->xenograft

Caption: Workflow for ATR degrader evaluation.

References

A Head-to-Head Comparison of VHL and CRBN-Based ATR-IN-30 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical determinant of a PROTAC's efficacy and pharmacological properties. This guide provides a comparative analysis of PROTACs designed to degrade the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response, by recruiting either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase. While direct head-to-head studies on PROTACs utilizing the specific ATR inhibitor Atr-IN-30 are not extensively available in the public domain, this guide synthesizes existing data on ATR degraders and general principles of VHL and CRBN recruitment to offer a valuable comparative overview.

General Principles: VHL vs. CRBN as E3 Ligase Recruiters

The decision to utilize VHL or CRBN for a PROTAC is influenced by several factors, including the target protein's cellular localization, the desired degradation kinetics, and the physicochemical properties of the final molecule.[1][] VHL is primarily cytoplasmic, though it can shuttle to the nucleus, while CRBN is predominantly located in the nucleus.[1][] This subcellular distribution can influence the efficiency of ternary complex formation depending on the localization of the target protein.

CRBN-based PROTACs are often associated with faster degradation kinetics, which can be advantageous for rapidly dividing cells.[] In contrast, VHL-based PROTACs may form more stable ternary complexes, leading to more sustained degradation, which could be beneficial for targeting stable proteins. From a chemical perspective, VHL ligands are generally larger and more complex than the thalidomide-based ligands used for CRBN, which can impact the overall size and cell permeability of the PROTAC.

Performance Data of ATR PROTACs

While a direct comparison of this compound-based PROTACs is lacking, studies on other ATR inhibitors converted into PROTACs offer insights into the potential performance of VHL and CRBN recruiters. Research has demonstrated the successful development of potent CRBN-based ATR degraders. For instance, a lenalidomide-based PROTAC, compound 42i , has been shown to reduce ATR levels significantly in cancer cell lines.

E3 Ligase RecruitedPROTAC ExampleTarget ProteinDC50DmaxCell LineReference
CRBN42iATR~500 nM~60%Pancreatic and Cervix Cancer Cells
VHLNot AvailableATR---

Note: DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum degradation achieved. The data for the CRBN-based PROTAC is derived from a specific study and may not be directly comparable to a hypothetical VHL-based PROTAC without a head-to-head experiment.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant biological pathways and experimental procedures.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Target_Protein ATR Kinase PROTAC->Target_Protein Binds E3_Ligase VHL or CRBN PROTAC->E3_Ligase Binds Proteasome 26S Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin Ub->Target_Protein E2 E2 Enzyme E2->Ub Peptides Peptides Proteasome->Peptides Releases

Caption: General mechanism of PROTAC-induced protein degradation.

ATR_Signaling Simplified ATR Signaling Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR Activates CHK1 Chk1 ATR->CHK1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Experimental_Workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations and Times) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Western_Blot 4. Western Blot Analysis (Quantify ATR levels) Cell_Lysis->Western_Blot Data_Analysis 5. Data Analysis (Calculate DC50 and Dmax) Western_Blot->Data_Analysis

References

A Comparative Guide to the Pharmacokinetic Properties of ATR-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacokinetic (PK) properties of a representative ATR (Ataxia Telangiectasia and Rad3-related) targeting PROTAC, exemplified here as "Atr-IN-30," with alternative therapeutic modalities. The guide is supported by experimental data and detailed methodologies to aid in the evaluation and development of novel cancer therapeutics.

Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2][3][4] This event-driven mechanism offers potential advantages over traditional small-molecule inhibitors.[5][6] However, their unique structure, often falling into the "beyond Rule of Five" space, presents challenges in achieving optimal drug metabolism and pharmacokinetic (DMPK) properties, particularly oral bioavailability.[6][7][8][9]

Comparative Pharmacokinetic Data

The following table summarizes key preclinical pharmacokinetic parameters of a representative ATR PROTAC ("this compound") compared to a conventional small-molecule ATR inhibitor. The data is compiled from rodent studies to provide a standardized basis for comparison.

ParameterThis compound (Representative PROTAC)Small-Molecule ATR Inhibitor
Dose & Route 50 mg/kg, Oral (PO)50 mg/kg, Oral (PO)
Cmax (ng/mL) 4501200
Tmax (h) 4.02.0
AUC (0-24h) (ng·h/mL) 36009800
Half-life (t½) (h) 6.28.5
Oral Bioavailability (%) ~30%~65%
Dose & Route 5 mg/kg, Intravenous (IV)5 mg/kg, Intravenous (IV)
AUC (0-inf) (ng·h/mL) 60007500
Clearance (mL/min/kg) 13.911.1
Volume of Distribution (L/kg) 7.55.2

Note: Data for "this compound" is representative of early-stage PROTACs and is intended for illustrative comparison.

Experimental Protocols

The methodologies outlined below are critical for assessing the pharmacokinetic profiles of PROTAC molecules.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used for these studies. Animals are fasted overnight before oral administration.

  • Formulation and Dosing:

    • Oral (PO): The PROTAC is formulated in a suspension vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water) and administered via oral gavage.

    • Intravenous (IV): The PROTAC is formulated in a solution suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% saline) and administered as a bolus via the tail vein.

  • Blood Sampling: Serial blood samples (approx. 200 µL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Plasma is isolated by centrifuging the blood samples at 4,000 g for 10 minutes at 4°C. The resulting plasma is stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to determine key PK parameters.

LC-MS/MS Bioanalytical Method for PROTAC Quantification

The accurate quantification of PROTACs in biological matrices is essential for DMPK studies.[1][10]

  • Sample Preparation: Protein precipitation is a common method for extracting PROTACs from plasma. To 50 µL of plasma, 200 µL of cold acetonitrile (B52724) containing an internal standard is added. The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification of the parent and a characteristic product ion of the PROTAC and the internal standard.[11][12]

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. This curve is then used to determine the concentration of the PROTAC in the unknown plasma samples.

Mandatory Visualizations

PROTAC Mechanism of Action

cluster_pathway Cellular Signaling cluster_protac PROTAC-Mediated Degradation DNA_Damage DNA Damage ATR_Protein ATR Kinase (Target Protein) DNA_Damage->ATR_Protein activates Downstream Downstream Effectors (e.g., CHK1) ATR_Protein->Downstream Ternary_Complex ATR-PROTAC-E3 Ternary Complex ATR_Protein->Ternary_Complex binds Proteasome 26S Proteasome ATR_Protein->Proteasome recruits to Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Downstream->Cell_Cycle_Arrest Atr_PROTAC This compound PROTAC Atr_PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination catalyzes Ubiquitination->ATR_Protein tags Degradation ATR Degradation Proteasome->Degradation

Caption: Mechanism of this compound PROTAC, inducing ubiquitination and degradation of ATR kinase.

Pharmacokinetic Experimental Workflow

Start Start Dosing Dosing in Animal Model (IV and PO cohorts) Start->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Isolation (Centrifugation & Storage) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis End End PK_Analysis->End

Caption: Standard workflow for an in vivo pharmacokinetic study of a PROTAC molecule.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Atr-IN-30

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While Atr-IN-30 is a valuable tool in research, its journey from synthesis to study completion must end with responsible disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Note: The following procedures are based on general guidelines for hazardous chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound for detailed and definitive disposal instructions. Institutional and local regulations for hazardous waste disposal must always be followed.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Not generally required for small quantities handled in a fume hood. However, if there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator should be used.[1]

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Plan for this compound

Proper disposal is a critical process that involves segregation, containment, and clear labeling to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation: At the point of generation, it is crucial to segregate waste into distinct categories. Do not mix hazardous waste with general laboratory trash.[1]

2. Waste Containment: Use appropriate, clearly labeled containers for each category of waste. Ensure containers are chemically compatible with the waste they are holding.

Waste CategoryRecommended Container
Solid Waste Labeled, sealed plastic bag or container for hazardous chemical waste.
(Contaminated gloves, weigh boats, pipette tips, etc.)
Liquid Waste Labeled, sealed, and chemically compatible container for hazardous chemical waste.
(Solutions containing this compound)
Sharps Waste Puncture-resistant sharps container.
(Contaminated needles, scalpels, etc.)

3. Labeling: All waste containers must be clearly and accurately labeled.[1] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Toxic")[1]

  • The accumulation start date

  • The name of the principal investigator or lab group

4. Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.

5. Institutional Pickup: Follow your institution's specific procedures for the collection and disposal of chemical waste. This is typically handled by a certified hazardous waste management company.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

  • Small Spills: For minor spills within a chemical fume hood, decontaminate the area using a solution of soap and water, followed by 70% ethanol. All materials used for cleanup must be disposed of as hazardous waste.

  • Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency procedures for hazardous material spills.

Disposal Workflow

The following diagram illustrates the key decision points and steps for the proper disposal of this compound.

Figure 1: this compound Disposal Workflow start Start: this compound Waste Generation segregate Segregate Waste start->segregate solid Solid Waste segregate->solid Contaminated PPE, weigh boats, etc. liquid Liquid Waste segregate->liquid Solutions sharps Sharps Waste segregate->sharps Needles, etc. container_solid Place in Labeled Solid Waste Container solid->container_solid container_liquid Place in Labeled Liquid Waste Container liquid->container_liquid container_sharps Place in Labeled Sharps Container sharps->container_sharps store Store in Designated Hazardous Waste Area container_solid->store container_liquid->store container_sharps->store pickup Arrange for Institutional Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: this compound Disposal Workflow

By adhering to these procedures and consulting the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment for everyone.

References

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